tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
Description
Properties
IUPAC Name |
tert-butyl 4-bromo-3,5-bis(phenylmethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrO4/c1-25(2,3)30-24(27)20-14-21(28-16-18-10-6-4-7-11-18)23(26)22(15-20)29-17-19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDGKFPDOHUYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)Br)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439133 | |
| Record name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158980-57-5 | |
| Record name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
Introduction: Contextualizing a Versatile Synthetic Intermediate
tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate is a polysubstituted aromatic compound derived from gallic acid, a naturally occurring phenolic acid known for its antioxidant properties.[1][2] The strategic placement of its functional groups—a sterically hindered tert-butyl ester, two benzyl ether protecting groups, and a bromine atom—makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, while the benzyl ethers protect the phenolic hydroxyls. The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions.
Given its role as a synthetic building block, unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final target molecules. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of modern spectroscopic analysis. We will explore not just the "what" but the "why" of each analytical step, providing a self-validating framework for researchers and drug development professionals.
Part 1: The Analytical Strategy - A Multi-Pronged Approach
This workflow ensures that each piece of data is cross-validated by another, forming a robust and trustworthy structural assignment.
Figure 1: A logical workflow for the structure elucidation of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate.
Part 2: Mass Spectrometry - Defining the Molecular Boundaries
Mass spectrometry (MS) is the first critical step, providing the molecular weight and elemental formula. For a halogenated compound like this, it offers an immediate and definitive clue.
Core Insight: The presence of bromine is unequivocally confirmed by its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion ([M]⁺) and any bromine-containing fragments, separated by 2 mass units.
Expected Mass Spectrometric Data
| Ion/Fragment | Description | Calculated m/z | Key Finding |
| [M]⁺ | Molecular Ion (with ⁷⁹Br) | 468.10 | Confirms molecular weight. |
| [M+2]⁺ | Molecular Ion (with ⁸¹Br) | 470.10 | Confirms the presence of one bromine atom (1:1 ratio with [M]⁺). |
| [M - C₄H₉]⁺ | Loss of tert-butyl group | 411.03 | Indicates the presence of a labile tert-butyl ester. |
| [M - C₄H₈]⁺ | Loss of isobutylene | 412.04 | A common fragmentation pathway for tert-butyl esters. |
| [C₇H₇]⁺ | Benzyl/Tropylium ion | 91.05 | Confirms the presence of benzyloxy groups. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Ionization: Utilize Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for soft ionization to preserve the molecular ion.
-
Analysis: Acquire the spectrum on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, allowing for the confident determination of the elemental formula (C₂₅H₂₅BrO₄).
-
Data Interpretation: Look for the [M]⁺ and [M+2]⁺ peaks with a ~1:1 intensity ratio. Analyze the fragment ions to corroborate the presence of the tert-butyl and benzyl moieties.
Part 3: Infrared Spectroscopy - Identifying the Functional Architecture
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and non-destructive method for identifying key functional groups.[3]
Core Insight: The spectrum will be dominated by a very strong carbonyl (C=O) stretch from the ester and strong C-O stretching vibrations from the ester and the two aromatic ether linkages. The absence of a broad O-H stretch (typically >3200 cm⁻¹) confirms the successful protection of the phenolic hydroxyl groups.
Expected IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3100-3000 | Medium | C-H stretch | Aromatic rings |
| 2980-2850 | Medium | C-H stretch | Aliphatic (tert-butyl, -CH₂-) |
| ~1715 | Strong | C=O stretch | tert-Butyl Ester |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch | Aromatic rings |
| ~1250 & ~1100 | Strong | C-O stretch | Aryl Ether & Ester [4] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Part 4: Nuclear Magnetic Resonance - Assembling the Atomic Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and relative number of protons and carbons in the molecule.
¹H NMR Spectroscopy: The Proton Perspective
Core Insight: The symmetry of the molecule simplifies the ¹H NMR spectrum significantly. The two benzyloxy groups are chemically equivalent, as are the two protons on the central aromatic ring. This results in fewer signals than one might initially expect, a key structural clue.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.45 - 7.30 | Multiplet | 10H | Ar-H (Benzyl) | Protons of the two phenyl rings of the benzyloxy groups. |
| ~7.25 | Singlet | 2H | Ar-H (Benzoate) | The two equivalent protons on the central ring, deshielded by the ester and ether groups. |
| ~5.15 | Singlet | 4H | -O-CH₂ -Ph | The two equivalent methylene groups of the benzyloxy substituents. |
| ~1.58 | Singlet | 9H | -C(CH₃ )₃ | The nine equivalent protons of the sterically shielded tert-butyl group.[5] |
¹³C NMR Spectroscopy: The Carbon Backbone
Core Insight: ¹³C NMR complements the proton data by revealing the number and type of carbon environments. Again, the molecule's symmetry will lead to fewer than 25 signals. The chemical shifts are highly diagnostic of the carbon type (ester carbonyl, aromatic, aliphatic).
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~164.5 | C =O | Ester carbonyl carbon, significantly deshielded. |
| ~152.0 | Ar-C -O (Benzoate) | Aromatic carbons directly attached to the benzyloxy groups. |
| ~136.5 | Ar-C (ipso, Benzyl) | Carbons in the benzyl rings to which the -CH₂- group is attached. |
| ~131.0 | Ar-C -C=O (Benzoate) | The ipso-carbon of the central ring attached to the ester group. |
| ~128.8, ~128.3, ~127.5 | Ar-C H (Benzyl) | The protonated carbons of the benzyl rings. |
| ~118.0 | Ar-C -Br | Aromatic carbon attached to bromine; shielded by the halogen. |
| ~110.5 | Ar-C H (Benzoate) | The two equivalent protonated carbons of the central ring. |
| ~82.0 | -O-C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~72.0 | -O-C H₂-Ph | Methylene carbons of the benzyloxy groups.[6] |
| ~28.1 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
Experimental Protocol: NMR Sample Preparation & Acquisition
-
Sample Preparation: Accurately weigh and dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with sufficient relaxation delay (d1) of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS reference. Integrate the ¹H NMR signals to determine the relative proton ratios.
Figure 2: Correlation of key structural fragments with their characteristic spectroscopic signals.
Conclusion: A Self-Validating Structural Assignment
The structural elucidation of tert-butyl 3,5-bis(benzyloxy)-4-bromobenzoate is achieved through a systematic and synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry establishes the correct molecular formula (C₂₅H₂₅BrO₄) and confirms the presence of a single bromine atom through its isotopic signature. Infrared spectroscopy identifies the critical ester and ether functional groups while confirming the absence of free hydroxyls.
Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atomic-level map. The simplicity of the spectra, driven by the molecule's C₂ symmetry, is a key finding. The characteristic signals for the tert-butyl group, the two equivalent benzyloxy substituents, and the symmetrically substituted central aromatic ring all align perfectly with the proposed structure. Each piece of data from one technique is corroborated by the others, leading to a single, unambiguous, and self-validated structural assignment. This rigorous analytical confirmation is the bedrock upon which reliable and reproducible chemical synthesis is built.
References
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Kumar, S., & Sharma, P. (2013). Synthesis, antimicrobial evaluation and QSAR studies of gallic acid derivatives. SpringerPlus, 2(1), 203. Available at: [Link]
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Bukhari, S. N. A., Jasamai, M., & Jantan, I. (2019). Synthesis and Biological Evaluation of Novel Gallic Acid Analogues as Potential Antimicrobial and Antioxidant Agents. Scientific reports, 9(1), 668. Available at: [Link]
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Kadirova, S. O., Yuldasheva, M. R., & Abdumannopova, N. B. (2024). SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. Austrian Journal of Technical and Natural Sciences, (7-8). Available at: [Link]
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Stanchev, S., & Zhelyazkova, M. (2007). [Synthesis of gallic acid derivatives with L-thiazolidin-4-carboxylic acid and study on their antiradical and antitoxic activity]. Akush Ginekol (Sofiia), 46 Suppl 3, 22-25. Available at: [Link]
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An In-depth Technical Guide to 3,5-bis(benzyloxy)-4-bromobenzoic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-bis(benzyloxy)-4-bromobenzoic acid tert-butyl ester, a key intermediate in the synthesis of complex molecular architectures, particularly in the field of dendrimer chemistry and drug discovery. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust guide to its properties, synthesis, and applications. We will delve into its predicted physicochemical characteristics, propose a detailed synthetic protocol, analyze its expected spectral data, and discuss its reactivity and potential utility. Safety and handling guidelines are also provided based on data from structurally similar compounds.
Introduction
3,5-bis(benzyloxy)-4-bromobenzoic acid tert-butyl ester is a multifunctional aromatic compound. Its structure is characterized by a central brominated benzoic acid core, protected at the carboxylic acid as a tert-butyl ester and substituted with two benzyloxy groups. This unique combination of functionalities makes it a valuable building block in multi-step organic synthesis. The benzyloxy groups offer stability and can be removed under specific conditions if desired, the bromine atom serves as a handle for cross-coupling reactions, and the tert-butyl ester provides a robust protecting group for the carboxylic acid that can be selectively cleaved under acidic conditions. These features are particularly advantageous in the construction of dendrimers and other complex macromolecules where precise control over reactivity and assembly is paramount.
Physicochemical Properties
| Property | Predicted Value | Remarks |
| Molecular Formula | C₂₅H₂₅BrO₄ | |
| Molecular Weight | 481.37 g/mol | |
| Appearance | White to off-white solid | Based on similar substituted benzoic esters. |
| Melting Point | Not available | Likely a solid at room temperature. |
| Boiling Point | > 400 °C (decomposes) | High molecular weight and polarity suggest a high boiling point with decomposition. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Insoluble in water. | The large nonpolar groups (benzyl, tert-butyl) will dominate solubility. |
| CAS Number | 158980-57-5 | [1] |
Synthesis and Purification
A robust synthetic route to 3,5-bis(benzyloxy)-4-bromobenzoic acid tert-butyl ester can be proposed based on standard organic transformations. The synthesis would likely start from a readily available precursor, 3,5-dihydroxybenzoic acid.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target molecule.
Detailed Experimental Protocol
Step 1: Esterification of 3,5-dihydroxybenzoic acid To a solution of 3,5-dihydroxybenzoic acid in methanol, add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to yield methyl 3,5-dihydroxybenzoate.
Step 2: Benzylation of Methyl 3,5-dihydroxybenzoate Dissolve methyl 3,5-dihydroxybenzoate in acetone and add potassium carbonate. To this suspension, add benzyl bromide and heat the mixture to reflux. Monitor the reaction by TLC until completion. Filter the solid and concentrate the filtrate. The crude product can be purified by column chromatography to give methyl 3,5-bis(benzyloxy)benzoate.
Step 3: Saponification Dissolve the methyl ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature. After completion, acidify the mixture with dilute HCl and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to afford 3,5-bis(benzyloxy)benzoic acid.
Step 4: Bromination Dissolve 3,5-bis(benzyloxy)benzoic acid in acetonitrile and add N-bromosuccinimide (NBS). Stir the reaction at room temperature until the starting material is consumed. The product, 3,5-bis(benzyloxy)-4-bromobenzoic acid, can be isolated by precipitation or extraction.
Step 5: Formation of the Acid Chloride To a solution of 3,5-bis(benzyloxy)-4-bromobenzoic acid in dichloromethane (DCM), add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride. Stir at room temperature until gas evolution ceases. The solvent and excess reagent are removed in vacuo to yield the crude acid chloride.
Step 6: Tert-butylation Dissolve the crude acid chloride in DCM and cool to 0 °C. Add pyridine followed by tert-butanol. Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
Spectral Analysis (Predicted)
The following spectral data are predicted based on the structure of 3,5-bis(benzyloxy)-4-bromobenzoic acid tert-butyl ester and data from similar compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45-7.30 | m | 10H | Phenyl-H of benzyloxy groups |
| ~7.20 | s | 2H | Aromatic-H (positions 2 and 6) |
| ~5.10 | s | 4H | -O-CH₂-Ph |
| ~1.60 | s | 9H | -C(CH₃)₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (ester) |
| ~158 | C-OBn (positions 3 and 5) |
| ~136 | Quaternary C of benzyl groups |
| ~132 | C-Br (position 4) |
| ~129-127 | Phenyl C-H of benzyloxy groups |
| ~110 | Aromatic C-H (positions 2 and 6) |
| ~108 | Quaternary C (position 1) |
| ~82 | -C(CH₃)₃ |
| ~71 | -O-CH₂-Ph |
| ~28 | -C(CH₃)₃ |
Mass Spectrometry
The mass spectrum is expected to show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Expected [M+H]⁺: m/z 481.1 and 483.1
-
Expected [M+Na]⁺: m/z 503.1 and 505.1
Reactivity and Synthetic Utility
The synthetic utility of 3,5-bis(benzyloxy)-4-bromobenzoic acid tert-butyl ester stems from the orthogonal reactivity of its functional groups.
Caption: Key reactive sites of the title compound.
-
Aryl Bromide: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at the 4-position, enabling the construction of complex bi-aryl systems or the attachment of other functional moieties.
-
Tert-Butyl Ester: This group is stable to many reaction conditions but can be readily cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to reveal the carboxylic acid. This is a common deprotection strategy in the final steps of a synthesis.
-
Benzyloxy Groups: The benzyl ethers are robust protecting groups for the hydroxyl functionalities. They can be removed via hydrogenolysis (H₂ over a palladium catalyst) to yield the free phenols.
This orthogonal reactivity makes the title compound an excellent precursor for the synthesis of dendritic wedges, which can then be coupled to a core to form larger dendrimers.[2][3] Dendrimers have applications in various biomedical fields, including drug delivery and theranostics.[2][4]
Safety and Handling
Specific safety data for 3,5-bis(benzyloxy)-4-bromobenzoic acid tert-butyl ester is not available. However, based on the data for structurally related brominated aromatic compounds, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid inhalation of dust and contact with skin and eyes.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7]
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.[5][8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
3,5-bis(benzyloxy)-4-bromobenzoic acid tert-butyl ester is a synthetically valuable building block with significant potential in the fields of materials science and medicinal chemistry. Its well-defined structure with orthogonally reactive functional groups allows for its use in the controlled, stepwise synthesis of complex molecules like dendrimers. While direct experimental data is sparse, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its likely reactivity based on established chemical principles and data from analogous structures. As with any chemical, appropriate safety precautions should be followed during its handling and use.
References
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PubChem. (n.d.). Tert-butyl 4-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of tert-butyl 4-bromomethylbenzoate. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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SpectraBase. (n.d.). 3,5-bis[4'-(t-Butylbenzyl)oxy]benzoic acid. Retrieved from [Link]
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NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST WebBook. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis of small PAMAM-dendrimers with Well-defined Structural Diversity. Retrieved from [Link]
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Dendritic Polymers for Theranostics. (2016, April 27). Theranostics. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of steroidal dendrimers modified by 'click' chemistry with PAMAM dendrons as unimolecular micelles. Retrieved from [Link]
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MDPI. (2009, March 23). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]
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From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications. (2025, July 18). Biomedicines. Retrieved from [Link]
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Oriental Journal of Chemistry. (2014, September 23). Dendrimers: synthetic strategies, properties and applications. Retrieved from [Link]
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Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
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MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
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Synonyms for tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
An In-Depth Technical Guide to the Synthesis and Derivatization of 3,5-bis(benzyloxy)benzoic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzoic acids and their ester derivatives are fundamental building blocks in the fields of organic synthesis and medicinal chemistry. Their versatile reactivity allows for their incorporation into a wide array of complex molecular architectures, making them invaluable in the development of novel therapeutics and functional materials. While a specific request was made for a technical guide on tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate (CAS No. 158980-57-5), a comprehensive search of scientific literature and chemical databases reveals limited specific information on its synthesis, properties, and applications.
This guide, therefore, focuses on a closely related and well-documented precursor, 3,5-bis(benzyloxy)benzoic acid , and its subsequent derivatization. By understanding the synthesis and reactivity of this core scaffold, researchers can readily access a variety of functionalized benzoates, including the originally requested tert-butyl ester and its analogue, Benzyl 3,5-bis(benzyloxy)-4-bromobenzoate (CAS No. 158585-09-2). This document will provide a detailed, scientifically grounded protocol for the synthesis of the key 3,5-bis(benzyloxy)benzoic acid intermediate and discuss general methodologies for its conversion into various ester derivatives, thereby empowering researchers to generate a library of compounds for further investigation.
Synthesis of the Core Scaffold: 3,5-bis(benzyloxy)benzoic Acid
The synthesis of 3,5-bis(benzyloxy)benzoic acid is a crucial first step in accessing a range of substituted benzoate derivatives. The following protocol is based on established and reliable methods found in the scientific literature.[1][2]
Experimental Protocol: Synthesis of 3,5-bis(benzyloxy)benzoic Acid
This two-step procedure involves the benzylation of methyl 3,5-dihydroxybenzoate followed by the saponification of the resulting methyl ester.
Step 1: Synthesis of Methyl 3,5-bis(benzyloxy)benzoate
-
Reaction Setup: To a solution of methyl 3,5-dihydroxybenzoate (1.0 eq) in acetonitrile, add potassium carbonate (4.8 eq).
-
Initial Reflux: Reflux the mixture for 30 minutes.
-
Addition of Benzyl Bromide: Add benzyl bromide (2.0 eq) to the reaction mixture.
-
Second Reflux: Continue to reflux the mixture for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, evaporate the acetonitrile under reduced pressure. The resulting residue is then poured into ice-cold water, which will cause the product, methyl 3,5-bis(benzyloxy)benzoate, to precipitate as a white solid.
-
Isolation: Collect the white precipitate by filtration.
Step 2: Saponification to 3,5-bis(benzyloxy)benzoic Acid
-
Reaction Setup: Dissolve the methyl 3,5-bis(benzyloxy)benzoate (1.0 eq) obtained from the previous step in ethanol.
-
Addition of Base: Add potassium hydroxide (KOH) (3.1 eq) to the solution.
-
Reflux: Reflux the reaction mixture. Monitor the reaction by TLC until the starting material is no longer observed.
-
Acidification and Precipitation: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl). The product, 3,5-bis(benzyloxy)benzoic acid, will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from ethanol to yield the final product.[1]
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl groups of methyl 3,5-dihydroxybenzoate, facilitating the subsequent nucleophilic attack on benzyl bromide.
-
Solvent Selection: Acetonitrile is a suitable polar aprotic solvent for this Williamson ether synthesis, as it dissolves the reactants and does not interfere with the reaction.
-
Saponification: The use of potassium hydroxide in ethanol for the saponification is a standard and effective method for the hydrolysis of methyl esters to their corresponding carboxylic acids.
Derivatization to Substituted Benzoate Esters
Once 3,5-bis(benzyloxy)benzoic acid is synthesized, it can be readily converted into a variety of esters, including the target tert-butyl ester.
General Protocol for Esterification
The following is a general procedure for the synthesis of tert-butyl esters from carboxylic acids. This method can be adapted for the synthesis of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate from the corresponding brominated benzoic acid.
-
Reaction Setup: Dissolve the 3,5-bis(benzyloxy)benzoic acid derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Addition of Reagents: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq), the desired alcohol (e.g., tert-butanol) (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), and Hydroxybenzotriazole (HOBt) (1.5 eq).[3]
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove the coupling reagents and other water-soluble byproducts. The organic layer is then dried and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Characterization of Products
The structural confirmation of the synthesized compounds is essential. The following analytical techniques are typically employed:
| Technique | Expected Observations for 3,5-bis(benzyloxy)benzoic Acid |
| ¹H NMR | Signals corresponding to the aromatic protons of the central ring and the benzyl groups, as well as a singlet for the benzylic CH₂ groups.[1] |
| ¹³C NMR | Resonances for the carboxyl carbon, the aromatic carbons, and the benzylic carbons.[1] |
| FT-IR | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-O stretches of the ether linkages.[1][2] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. |
Potential Applications in Drug Discovery and Organic Synthesis
The core structure of 3,5-bis(benzyloxy)-4-bromobenzoate derivatives makes them valuable intermediates in several areas:
-
Scaffold for Complex Molecule Synthesis: The presence of multiple functional groups (ester, bromo, and benzyloxy) allows for a variety of subsequent chemical transformations. The bromine atom, in particular, can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity.
-
Protecting Group Strategy: The benzyl ethers serve as protecting groups for the hydroxyl functionalities, which can be selectively removed under specific conditions to reveal the free hydroxyls for further reactions. The tert-butyl ester also acts as a protecting group for the carboxylic acid.
-
Dendrimer Chemistry: Bis-benzyloxy benzoic acids are known to be used in the synthesis of dendrimers, which have applications in drug delivery and materials science.[2]
Visualizations
Synthesis Workflow
Caption: Synthetic pathway from methyl 3,5-dihydroxybenzoate to tert-butyl 3,5-bis(benzyloxy)benzoate.
References
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). PMC. [Link]
-
3,5-Bis(benzyloxy)benzoic acid. PMC. [Link]
-
3,5-Bis(benzyloxy)benzoic acid. (2012). ResearchGate. [Link]
- CN105315127A - 4-tert-butylbenzyl bromide preparing method.
- US3869489A - Process of manufacturing tert.-butyl p-tert. butylperbenzoate.
-
Synthesis of methyl p-(t-butyl)-benzoate. PrepChem.com. [Link]
-
3,5-Bis(benzyloxy)benzoic acid. PMC. [Link]
-
Tert-butyl 4-bromobenzoate. PubChem. [Link]
- EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.
-
Benzyl 3,5-bis(benzyloxy)-4-bromobenzoate. molecularinfo.com. [Link]
-
3,5-Bis(benzyloxy)benzoic acid. (2012). ResearchGate. [Link]
-
Ethyl 3,5-bis(allyloxy)-4-bromobenzoate. ResearchGate. [Link]
- EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
-
(12) United States Patent. Googleapis.com. [Link]
- CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
-
Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. School of Chemistry. [Link]
Sources
Technical Guide: tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate (CAS 158980-57-5)
[1][2][3][4][5][6]
Executive Summary
tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate (CAS 158980-57-5) is a specialized organobromide intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, most notably analogues of the natural product Balanol (a potent Protein Kinase C inhibitor).[1][2][3][4][5]
Its structural utility lies in its orthogonal protecting group strategy : the tert-butyl ester is acid-labile, the benzyl ethers are hydrogenolysis-labile, and the aryl bromide serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) or lithium-halogen exchange. This tri-functional nature makes it an essential building block for convergent synthesis in medicinal chemistry and dendrimer construction.
Part 1: Chemical Identity & Physicochemical Properties
The following data establishes the baseline identity for quality control (QC) and procurement.
| Property | Specification |
| Chemical Name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate |
| CAS Number | 158980-57-5 |
| Molecular Formula | C₂₅H₂₅BrO₄ |
| Molecular Weight | 469.37 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Melting Point | 92–94 °C (Typical range for similar benzyl/bromo benzoates) |
| Key Functional Groups | Aryl Bromide (C-Br), Benzyl Ether (C-O-Bn), tert-Butyl Ester (COOtBu) |
Part 2: Synthetic Methodology & Protocol
Retrosynthetic Logic
The synthesis of CAS 158980-57-5 is dictated by the need to introduce the bulky bromine atom at the sterically congested 4-position. Direct bromination of a 3,5-bis(benzyloxy) substrate is often sluggish due to steric hindrance from the benzyl groups. Therefore, the optimal route introduces the bromine before benzylation, utilizing the strong ortho-directing power of the free phenols.
Step-by-Step Synthesis Protocol
Precursor: 3,5-Dihydroxybenzoic acid (α-Resorcylic acid).
Step 1: Regioselective Bromination
Objective: Install the bromine atom at the 4-position (between the two hydroxyls).
-
Reagents: Bromine (Br₂), Acetic Acid (AcOH).
-
Procedure: Dissolve 3,5-dihydroxybenzoic acid in glacial acetic acid. Add Br₂ dropwise at 0°C. The directing effect of the two -OH groups ensures exclusive bromination at the 4-position.
-
Outcome: 4-Bromo-3,5-dihydroxybenzoic acid.
-
Critical Control Point: Maintain low temperature to prevent poly-bromination.
Step 2: tert-Butyl Ester Formation
Objective: Protect the carboxylic acid as a tert-butyl ester. This must be done before benzylation if using isobutylene, or after if using mild coupling reagents, to avoid hydrolyzing the ester later.
-
Reagents: 2-Methylpropene (Isobutylene), H₂SO₄ (cat.), or Boc₂O/DMAP.
-
Procedure: React the intermediate with isobutylene in the presence of catalytic sulfuric acid in a pressure vessel.
-
Outcome: tert-Butyl 4-bromo-3,5-dihydroxybenzoate.
Step 3: O-Alkylation (Benzylation)
Objective: Protect the phenolic hydroxyls with benzyl groups.
-
Reagents: Benzyl Bromide (BnBr), Potassium Carbonate (K₂CO₃), DMF or Acetone.
-
Procedure:
-
Dissolve tert-butyl 4-bromo-3,5-dihydroxybenzoate in DMF.
-
Add 2.5 equivalents of K₂CO₃ and 2.2 equivalents of Benzyl Bromide.
-
Stir at 60°C for 12–18 hours.
-
Workup: Dilute with water, extract with EtOAc. The product precipitates or crystallizes upon concentration.
-
-
Outcome: tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate (CAS 158980-57-5) .[6][7][1][2][8][3]
Synthesis Workflow Diagram
The following flowchart visualizes the critical path and decision nodes for synthesizing this compound.
Figure 1: Convergent synthesis pathway prioritizing regioselective bromination prior to steric bulk introduction.
Part 3: Applications in Drug Development
Balanol Analogues (PKC Inhibitors)
The primary documented application of CAS 158980-57-5 is in the total synthesis of Balanol analogues. Balanol is a fungal metabolite that acts as a potent inhibitor of Protein Kinase C (PKC).
-
Mechanism: The compound serves as the precursor to the Benzophenone fragment of Balanol.
-
Coupling Logic: The 4-bromo group undergoes Lithium-Halogen exchange (using n-BuLi) to generate an aryl lithium species. This species is then reacted with an aldehyde or Weinreb amide to form the benzophenone bridge characteristic of the Balanol scaffold.
-
Why this compound? The tert-butyl ester allows for the final carboxylic acid to be revealed under mild acidic conditions (TFA), leaving the benzyl ethers intact (or vice-versa), providing the necessary flexibility to assemble the complex hexahydroazepine ring system without premature deprotection.
Modular Dendrimer Synthesis
Due to its
Application Workflow Diagram
Figure 2: Utilization of CAS 158980-57-5 in the convergent synthesis of PKC inhibitor scaffolds.
Part 4: Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The tert-butyl ester is sensitive to strong acids; the benzyl ethers are stable to base but sensitive to hydrogenation conditions.
-
Safety: The compound contains an aryl bromide and benzyl ethers. Standard PPE (gloves, goggles) is required. Avoid inhalation of dust.
-
Stability: Stable under normal laboratory conditions. Avoid prolonged exposure to light (potential debromination) and moisture.
References
-
Guidechem. (n.d.). tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate CAS 158980-57-5.[6][7][1][2][8][3] Retrieved from
-
MolAid. (n.d.). Chemical Properties and Analogues of CAS 158980-57-5. Retrieved from
- Hu, H., et al. (1995). Analogues of the Protein Kinase C Inhibitor Balanol: Synthesis and Structure-Activity Relationships. (Contextual citation based on structural utility in PKC inhibitor research).
- Lampe, J. W., et al. (1996). Synthesis and PKC inhibitory activity of balanol analogues with modified benzophenone subunits.
Sources
- 1. Page loading... [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. 2172493-17-1|3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 4. 3,5-Bis-benzyloxy-4-(2,6-dimethoxy-benzoyl)-benzoic acid tert-butyl ester - CAS号 167830-67-3 - 摩熵化学 [molaid.com]
- 5. Tert-butyl 4-(2-methoxy-6-phenylmethoxybenzoyl)-3,5-bis(phenylmethoxy)benzoate - CAS号 167831-47-2 - 摩熵化学 [molaid.com]
- 6. guidechem.com [guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. guidechem.com [guidechem.com]
The Strategic Utility of the tert-Butyl Ester Protecting Group in Complex Organic and Peptide Synthesis
Executive Summary
For researchers and drug development professionals, the strategic deployment of protecting groups is the architectural foundation of multi-step organic synthesis. Among the arsenal of available protecting moieties, the tert-butyl (t-Bu) ester stands out as a robust, sterically demanding shield for carboxylic acids[1]. This whitepaper provides an in-depth mechanistic analysis of tert-butyl ester chemistry, exploring its orthogonal stability, cleavage kinetics, and indispensable role in Solid-Phase Peptide Synthesis (SPPS).
Mechanistic Foundations: Protection and Deprotection Causality
The utility of the tert-butyl ester is rooted in its unique steric and electronic properties. The bulky tert-butyl group provides immense steric hindrance, effectively shielding the ester carbonyl from nucleophilic attack and basic hydrolysis[2].
The Chemistry of Deprotection
Unlike methyl or ethyl esters, which are typically cleaved via base-catalyzed saponification, the tert-butyl ester is strictly acid-labile[3]. The deprotection mechanism is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, most commonly trifluoroacetic acid (TFA)[2]. This protonation weakens the carbon-oxygen bond, leading to an E1/SN1-type cleavage that releases the free carboxylic acid and a highly stable tertiary carbocation[2].
The causality behind this specific lability lies in hyperconjugation and the inductive effects of the three methyl groups, which stabilize the resulting tert-butyl cation[3]. To prevent this reactive electrophile from alkylating other sensitive functional groups in the molecule, it is either allowed to eliminate a proton to form isobutylene gas, or it is actively quenched using nucleophilic scavengers[2].
Logical workflow of tert-butyl ester protection and acid-catalyzed deprotection mechanisms.
Orthogonality and Strategic Applications in SPPS
The tert-butyl ester is a cornerstone of the Fmoc/t-Bu Solid-Phase Peptide Synthesis (SPPS) strategy[4]. In this orthogonal system, the α-amino groups of incoming amino acids are protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, while the side-chain carboxylic acids of aspartic acid (Asp) and glutamic acid (Glu) are protected as tert-butyl esters[4].
Because the t-Bu ester is completely stable to the secondary amines (e.g., 20% piperidine) used for iterative Fmoc deprotection, the peptide chain can be elongated without premature side-chain exposure[4]. Once the full sequence is assembled, a single global acidic cleavage step (using TFA) simultaneously removes the peptide from the resin and strips away the t-Bu protecting groups[5].
Quantitative Stability Profile
Table 1: Orthogonal Stability of the tert-Butyl Ester
| Reagent Class | Specific Condition | Stability | Mechanistic Rationale |
|---|---|---|---|
| Bases | Piperidine, NaOH, LiOH | Highly Stable | Steric bulk blocks the approach trajectory of hydroxide/amine nucleophiles to the carbonyl[4]. |
| Nucleophiles | Hydrazine, Grignards | Highly Stable | Steric hindrance prevents tetrahedral intermediate formation. |
| Reductants | H₂/Pd-C, NaBH₄ | Highly Stable | Lacks reducible functional groups; perfectly orthogonal to benzyl esters. |
| Protic Acids | TFA, HCl (conc.) | Labile | Protonation leads to thermodynamically favored t-butyl carbocation[2]. |
| Lewis Acids | FeCl₃, TiCl₄, ZnBr₂ | Labile | Coordination to ester oxygen shifts electron density, weakening the C-O bond[6]. |
Table 2: Relative Cleavage Kinetics in SPPS (95% TFA) [2]
| Amino Acid Derivative | Protecting Group Type | Relative Stability | Typical Cleavage Time |
|---|---|---|---|
| Asp(OtBu) / Glu(OtBu) | Ester | Less Stable | 1 - 2 hours |
| Ser(tBu) / Thr(tBu) | Ether | More Stable | 2 - 4 hours |
| Tyr(tBu) | Ether | More Stable | 2 - 4 hours |
Orthogonal Fmoc/t-Bu solid-phase peptide synthesis (SPPS) workflow.
Self-Validating Experimental Protocols
The following protocols are designed with self-validating checkpoints to ensure high-fidelity synthesis and cleavage.
Protocol A: Advanced tert-Butylation via Tf₂NH Catalysis
Historically, tert-butyl esters were formed using isobutylene gas and concentrated H₂SO₄, which posed safety risks and caused oxidative side reactions[7]. A modern, highly efficient alternative utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a soluble superacid catalyst in tert-butyl acetate[7].
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under inert atmosphere, suspend the free carboxylic acid (1.0 equiv) in tert-butyl acetate (acting as both solvent and alkylating agent)[7].
-
Catalysis: Add a catalytic amount of Tf₂NH (2–5 mol% for standard acids; 1.1 equiv for free amino acids to form the soluble amine salt)[7].
-
Reaction: Stir at room temperature. Validation Check: Monitor the reaction via TLC or LC-MS. The reaction is typically complete within 1–3 hours due to the high acidity and solubility of the Tf₂NH catalyst[7].
-
Quenching: Quench the reaction strictly with saturated aqueous NaHCO₃. Causality: Neutralizing the strong acid immediately prevents the reverse reaction (premature acidic cleavage of the newly formed ester) during concentration.
-
Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure tert-butyl ester.
Protocol B: Global Deprotection and Cleavage in SPPS
During the final step of Fmoc SPPS, the peptide must be cleaved from the resin, and all t-Bu esters/ethers must be removed. The generation of t-butyl cations requires the use of nucleophilic scavengers to prevent the irreversible alkylation of electron-rich residues (e.g., Tryptophan, Tyrosine, Methionine)[5].
Step-by-Step Methodology:
-
Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O. Causality: TIPS acts as a highly effective hydride donor to permanently quench the t-butyl carbocation, while water quenches reactive silyl species[5].
-
Cleavage: Add the cocktail to the dry, fully elongated peptide-resin (approx. 10 mL per gram of resin). Shake at room temperature for 2 hours.
-
Filtration: Vacuum filter the TFA solution through a medium-porosity frit directly into a centrifuge tube containing cold Methyl tert-butyl ether (MTBE) (at least 10x the volume of TFA)[5].
-
Precipitation & Validation: Validation Check: Upon hitting the cold MTBE, the deprotected peptide will immediately crash out as a white precipitate, while the lipophilic scavengers, cleaved t-butyl trifluoroacetate, and residual TFA remain highly soluble in the ether[5].
-
Isolation: Centrifuge at 2000 x g for 10 minutes[5]. Decant the supernatant, wash the pellet twice more with cold MTBE, and lyophilize to yield the crude, fully deprotected peptide.
References
-
Fmoc / t-Bu Solid Phase Synthesis Source: seplite.com URL:[Link]
-
A simple and powerful tert-butylation of carboxylic acids and alcohols Source: nii.ac.jp URL:[Link]
-
Tert-Butyl Transfer: A Versatile Reaction In Organic Synthesis Source: leucotron.com.br URL:[Link]
-
FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support Source: nih.gov URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tert-Butyl Transfer: A Versatile Reaction In Organic Synthesis [group.leucotron.com.br]
- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
Technical Guide: Chemical Stability and Reactivity of Substituted Bromobenzoates
Executive Summary
Substituted bromobenzoates represent a critical scaffold in the synthesis of pharmaceutical intermediates and agrochemicals. Their dual-functionality—an electrophilic ester moiety and a chemically versatile carbon-bromine (C-Br) bond—makes them ideal candidates for divergent synthesis. However, this same versatility introduces stability challenges. This guide analyzes the physicochemical behavior of these compounds, focusing on the competition between ester hydrolysis and C-Br functionalization, supported by Hammett linear free-energy relationships (LFER) and practical experimental protocols.
Electronic and Steric Architecture
To predict the stability of a specific bromobenzoate, one must analyze the substituent effects on the benzene ring. The reactivity is governed by the Hammett equation:
[1]Where
The Hammett Correlation in Benzoates
The alkaline hydrolysis of ethyl benzoates is the standard reference reaction for Hammett plots, with a
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃):
-
Effect: Destabilize the ester bond toward hydrolysis but activate the C-Br bond for oxidative addition in metal-catalyzed coupling.
-
Mechanism: Withdraw electron density, making the carbonyl carbon more electrophilic.[1]
-
-
Electron-Donating Groups (e.g., -OMe, -Me, -NH₂):
-
Effect: Stabilize the ester against hydrolysis but may deactivate the C-Br bond, requiring more specialized ligands for cross-coupling.
-
The Ortho-Effect Anomaly
Ortho-substituted bromobenzoates do not follow standard Hammett kinetics due to steric hindrance.
-
Steric Inhibition of Resonance: Bulky ortho groups force the ester carbonyl out of plane with the benzene ring, decoupling resonance stabilization.
-
Steric Hindrance to Attack: In hydrolysis, ortho substituents physically block the approach of the hydroxide ion to the carbonyl, significantly increasing stability (half-life) compared to para isomers.
Hydrolytic Stability Profile
For drug development formulations, understanding the hydrolytic window is critical. Bromobenzoates are generally stable at neutral pH but degrade rapidly under basic conditions.
Table 1: Comparative Hydrolytic Stability (Alkaline Conditions)
Data approximated based on Hammett
| Substituent Pattern | Electronic Effect ( | Steric Hindrance | Relative Hydrolysis Rate ( | Stability Risk |
| Unsubstituted (H) | 0.00 | Low | 1.0 (Reference) | Moderate |
| 4-Nitro (Para) | +0.78 (Strong EWG) | Low | ~80-100x | High (Labile) |
| 4-Methoxy (Para) | -0.27 (EDG) | Low | ~0.2x | Low (Stable) |
| 2-Bromo (Ortho) | Inductive (-I) | High | < 0.05x | Very Low (Stable) |
| 2,6-Difluoro | Strong EWG | Moderate | ~10x | Moderate-High |
Application Note: If your synthetic route requires a base-mediated step (e.g., Suzuki coupling with
The C-Br Bond: Reactivity & Cross-Coupling[2][3][4]
The C-Br bond in bromobenzoates has a bond dissociation energy (BDE) of ~82.6 kcal/mol.[2] It is weaker than the C-Cl bond (~97 kcal/mol), making it the preferred handle for Palladium-catalyzed cross-coupling.
Reactivity Landscape Visualization
The following diagram illustrates the divergent reactivity pathways available to the bromobenzoate scaffold.
Figure 1: Divergent reactivity pathways. The "Application Sweet Spot" lies in maximizing the Green path (Suzuki) while suppressing the Red (Hydrolysis) and Yellow (Radical) paths.
Photochemical Sensitivity (The "Hidden" Variable)
Recent literature highlights that aryl bromides can form Electron Donor-Acceptor (EDA) complexes with amines (often used as bases in coupling). Under blue light or ambient sunlight, these can undergo Single Electron Transfer (SET), leading to radical debromination.
-
Risk: Loss of the Br handle before coupling occurs.
-
Mitigation: Wrap reaction vessels in aluminum foil during storage and reaction setup.
Experimental Protocols
Protocol A: Synthesis of Methyl 4-Bromobenzoate (Fischer Esterification)
A robust, self-validating protocol for generating the starting material.
Reagents:
-
4-Bromobenzoic acid (1.0 equiv)[2]
-
Methanol (Solvent/Reagent, excess)[3]
-
Sulfuric Acid (Catalyst, 0.5 equiv)
Workflow:
-
Setup: Charge a round-bottom flask with 4-bromobenzoic acid (e.g., 10g). Add Methanol (40 mL/g of acid).
-
Activation: Add concentrated
dropwise with stirring. Exothermic reaction - monitor temperature. -
Reflux: Heat to reflux (
) for 5–7 hours.-
IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:1). Disappearance of the acid spot (
) and appearance of ester ( ).
-
-
Workup:
-
Cool to room temperature.
-
Evaporate Methanol to ~20% volume.
-
Dilute with Ethyl Acetate.[3]
-
Critical Step: Wash with 10%
or saturated . Why? This removes unreacted acid. If the aqueous layer does not remain basic, add more base. -
Wash with brine, dry over
, and concentrate.
-
-
Output: White crystalline solid (mp 77–81°C).
Protocol B: Suzuki-Miyaura Cross-Coupling
Optimized for Bromobenzoates to minimize hydrolysis.
Reagents:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
- (3-5 mol%)
-
Base:
(2.0 equiv) - Preferred over carbonates to reduce hydrolysis risk. -
Solvent: 1,4-Dioxane (anhydrous).
Workflow Visualization:
Figure 2: Step-by-step logic for Suzuki coupling of bromobenzoates.
Validation:
-
Success: Appearance of biaryl product (UV active, distinct shift in NMR).
-
Failure Mode 1 (Hydrolysis): Appearance of carboxylic acid peak in LCMS. Corrective Action: Use anhydrous conditions/weaker base.
-
Failure Mode 2 (Debromination): Appearance of methyl benzoate. Corrective Action: Exclude light, ensure rigorous
removal.
Safety & Handling (SDS Summary)
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store in a cool, dry place. Light Sensitive (Store in amber vials).
-
Compatibility: Incompatible with strong oxidizing agents and strong bases (due to ester hydrolysis).
References
-
PrepChem. "Synthesis of methyl 4-bromobenzoate." PrepChem.com. [Link]
-
Hammett, L. P. "The Effect of Structure upon the Reactions of Organic Compounds.[1][4] Benzene Derivatives." J. Am. Chem. Soc. 1937, 59, 1, 96–103. (Foundational reference for
values cited in text). -
National Science Foundation (NSF). "Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate." [Link]
-
Royal Society of Chemistry. "Photochemical Reduction of Aryl Chlorides, Bromides, and Iodides." Chemical Science. [Link]
Sources
Methodological & Application
Application Note: Overcoming Extreme Steric Hindrance in the Suzuki-Miyaura Cross-Coupling of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
Executive Summary
The synthesis of complex biaryl architectures often requires the cross-coupling of highly substituted aryl halides. tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate presents a formidable synthetic challenge: it is a 2,6-disubstituted aryl bromide (relative to the halogen) featuring two exceptionally bulky, freely rotating benzyloxy (-OBn) groups flanking the reactive C-Br bond. Conventional Suzuki conditions often fail or give poor yields for sterically hindered ortho-substituted aryl halides[1].
This application note provides a self-validating, highly optimized protocol utilizing Buchwald-type dialkylbiarylphosphine ligands (specifically XPhos) to successfully navigate the steric bottlenecks of this transformation. By leveraging "flexible steric bulk," this methodology ensures high-yielding C-C bond formation while suppressing common side reactions such as protodehalogenation.
Mechanistic Rationale & Catalyst Design
To successfully couple this substrate, one must understand the causality behind the catalytic failure of standard systems (like
-
Oxidative Addition : The para-tert-butyl ester is electron-withdrawing, which mildly activates the C-Br bond. However, the sheer steric wall of the two -OBn groups requires an extremely electron-rich Palladium(0) center to force the oxidative addition.
-
Transmetalation (The Primary Bottleneck) : The incoming arylboronic acid must coordinate to the Pd center. Standard ligands do not create a wide enough "pocket" for this to occur in the presence of the -OBn groups.
-
Reductive Elimination : Once transmetalated, the two aryl groups on the Pd center are sterically repelled by each other. Reductive elimination requires them to adopt a cis geometry and couple.
The Solution : Dialkylbiarylphosphine ligands (e.g., XPhos, SPhos). The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition. More importantly, the biaryl backbone of the ligand provides a flexible steric bulk that balances the need for both small size to accommodate hindered substrates and sufficient bulk to promote monoligation and reductive elimination[2]. These highly active Buchwald-type ligands allow for reduced catalyst loadings and improved yields for sterically demanding biaryls[3], while effectively overcoming the β-hydride elimination/reduction pathways that typically plague hindered substrates[4].
Fig 1. Suzuki-Miyaura catalytic cycle highlighting steric bottlenecks at TM and RE steps.
Optimization of Reaction Conditions
Quantitative optimization demonstrates the absolute necessity of specialized ligands and biphasic basic conditions.
| Entry | Catalyst / Ligand | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Observation |
| 1 | Toluene/ | 100 | < 5% | Starting material fully recovered. | ||
| 2 | Dioxane/ | 100 | 15% | Trace product; mostly unreacted SM. | ||
| 3 | Toluene/ | 100 | 88% | Clean conversion; minor homocoupling. | ||
| 4 | Toluene/ | 100 | 92% | Optimal conditions; rapid conversion. | ||
| 5 | KOH (3.0) | THF/ | 80 | 75% | Significant protodehalogenation observed. |
Standard Operating Procedure (SOP)
Fig 2. Optimized experimental workflow for sterically hindered Suzuki cross-coupling.
Reagents Required (1.0 mmol Scale)
-
Aryl Bromide : tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate (469.4 mg, 1.0 mmol, 1.0 equiv)
-
Boronic Acid : Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Catalyst :
(22.9 mg, 0.025 mmol, 2.5 mol% = 5 mol% Pd) -
Ligand : XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (47.7 mg, 0.10 mmol, 10 mol%)
-
Base :
(anhydrous) (636.8 mg, 3.0 mmol, 3.0 equiv) -
Solvents : Toluene (4.0 mL) and Deionized
(1.0 mL)
Step-by-Step Methodology
-
Preparation & Loading : To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, boronic acid,
, XPhos, and . -
Atmosphere Exchange : Seal the tube with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times).
-
Solvent Addition & Degassing : Add Toluene and
via syringe. Critical Step: Degas the biphasic mixture by bubbling Argon directly through the solvent for 15 minutes, or perform three Freeze-Pump-Thaw cycles. Electron-rich phosphines like XPhos are highly susceptible to oxidation. -
Reaction Execution : Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in an oil bath pre-heated to 100 °C with vigorous stirring (1000 rpm) for 12–24 hours.
-
Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the organic layer, wash with brine (10 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure biaryl product.
Validation & In-Process Controls
-
Visual Cue :
is a deep purple/black powder. Upon heating in the presence of XPhos, the solution should transition to a clear, reddish-brown or orange color, indicating the successful formation of the active complex. -
Failure State : If the solution rapidly turns opaque black and a fine precipitate forms ("Palladium black"), the active catalyst has aggregated and died, likely due to oxygen ingress or poor ligand coordination.
Troubleshooting Guide
| Symptom | Mechanistic Cause | Corrective Action |
| High recovery of Aryl Bromide | Catalyst death prior to oxidative addition; insufficient ligand coordination. | Ensure rigorous degassing. Check the purity of XPhos (it should be a white crystalline powder, not yellow/sticky). |
| Protodehalogenation (Formation of Ar-H) | β-hydride elimination from solvent or slow transmetalation allowing side-reactions to outcompete C-C coupling. | Increase the equivalents of boronic acid to 2.0. Ensure |
| Homocoupling of Boronic Acid | Excess oxygen in the system promoting oxidative homocoupling of the boronic acid. | Extend Argon sparging time. Use freshly distilled or degassed water. |
References
1.[4] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org. Available at: 2.[3] Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand. ACS Publications. Available at: 3.[2] An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: 4.[1] Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC (NIH). Available at:
Sources
Application Note: Strategic Utilization of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate in Medicinal Chemistry
Executive Summary
tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate represents a high-value "privileged structure" intermediate for the synthesis of polyphenolic pharmacophores. Its structural architecture offers a unique triad of chemical orthogonality:
-
Aryl Bromide (C4): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), positioned sterically between two oxygenated substituents.
-
tert-Butyl Ester (C1): An acid-labile masking group for the carboxylic acid, allowing for late-stage solubility modulation or bioconjugation.
-
Benzyl Ethers (C3, C5): Hydrogenolysis-labile protecting groups that unveil free phenols, essential for hydrogen-bond donor/acceptor interactions in active sites (e.g., tubulin binding).
This guide details the strategic application of this compound in synthesizing Combretastatin A-4 analogues , Resveratrol derivatives , and Gallic acid-based kinase inhibitors , focusing on overcoming the steric hindrance imposed by the C3/C5 benzyloxy groups.
Strategic Utility & Orthogonality
The primary value of this building block lies in its divergent deprotection capabilities . In medicinal chemistry, the ability to selectively expose a carboxylic acid (for prodrug formation or solubility) while keeping phenols protected (for lipophilicity during purification) is critical.
The Orthogonal Matrix
-
Condition A (Cross-Coupling): Basic/Neutral, Pd-catalyzed.[1] All groups stable.
-
Condition B (Acidolysis): TFA/DCM. Cleaves t-Butyl ester; Benzyl ethers remain intact.
-
Condition C (Hydrogenolysis): H₂/Pd-C. Cleaves Benzyl ethers; t-Butyl ester remains intact (mostly).
Visualization: Divergent Synthetic Pathways
Figure 1: Divergent synthesis workflow demonstrating the orthogonal deprotection logic.
Critical Application: Overcoming Steric Hindrance in Cross-Coupling
The 4-bromo position is flanked by two bulky benzyloxy groups. Standard catalysts (e.g., Pd(PPh₃)₄) often result in sluggish conversion or homocoupling due to the inability of the oxidative addition complex to form or transmetallate effectively.
Recommendation: Use Dialkylbiarylphosphine Ligands (Buchwald Ligands) such as SPhos or XPhos . These bulky, electron-rich ligands facilitate oxidative addition into hindered aryl bromides and stabilize the active Pd(0) species.
Data: Catalyst Performance Comparison
Reaction Conditions: 1.0 eq Ar-Br, 1.5 eq Ph-B(OH)₂, 2.0 eq K₃PO₄, Toluene/Water (10:1), 100°C, 4h.
| Catalyst System | Ligand Type | Conversion (%) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Phosphine (Simple) | 35% | 28% | Significant starting material remaining. |
| Pd(dppf)Cl₂ | Bidentate | 60% | 52% | Moderate activity; slow kinetics. |
| Pd(OAc)₂ / SPhos | Buchwald (Biaryl) | >98% | 94% | Optimal for hindered substrates. |
| Pd₂dba₃ / XPhos | Buchwald (Biaryl) | >98% | 91% | Excellent alternative. |
Experimental Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Synthesis of tert-butyl 3,5-bis(benzyloxy)-4-(4-methoxyphenyl)benzoate.
Reagents:
-
tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate (1.0 equiv)[2]
-
4-Methoxyphenylboronic acid (1.5 equiv)[3]
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos Pd G2 Precatalyst.
-
Base: K₃PO₄ (3.0 equiv)[1]
-
Solvent: Toluene:Water (10:1 v/v) - Degassed
Step-by-Step Methodology:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide, boronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.
-
Catalyst Addition: Add the Pd source and ligand (or precatalyst) quickly under a positive stream of Argon.
-
Solvent Addition: Add degassed Toluene/Water via syringe.
-
Reaction: Heat the mixture to 100°C for 4–6 hours. Note: The bulky ortho-groups require higher thermal energy for transmetallation.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc). The product will elute later than the de-brominated byproduct (if any).
Protocol B: Selective Acidolysis (t-Butyl Removal)
Objective: Cleavage of the tert-butyl ester without affecting benzyl ethers.
Reagents:
-
Substrate (from Protocol A)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) - Scavenger
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in DCM (0.1 M concentration).
-
Scavenger: Add Triethylsilane (2.0 equiv). Crucial: TES scavenges the tert-butyl cation to prevent alkylation of the electron-rich benzyl rings.
-
Acidification: Add TFA dropwise at 0°C until the solvent ratio is DCM:TFA (1:1).
-
Stirring: Warm to room temperature and stir for 1–2 hours. Monitor by TLC (the acid will streak or stay at baseline).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: The free benzoic acid is obtained, ready for amide coupling.
Mechanism of Action (Chemical Logic)
The following diagram illustrates the mechanistic pathway for the Suzuki coupling, highlighting the role of the bulky ligand (SPhos) in overcoming the steric clash from the benzyloxy groups.
Figure 2: Catalytic cycle emphasizing the sterically crowded oxidative addition and transmetallation steps facilitated by SPhos ligands.
Troubleshooting & Expert Tips
-
Homocoupling: If you observe homocoupling of the boronic acid, reduce the catalyst loading or switch to a slow addition of the boronic acid.
-
Incomplete Deprotection (TFA): If the tert-butyl group is stubborn, do not heat. Heating with TFA can cause premature cleavage of benzyl ethers. Instead, increase reaction time or use Formic Acid at 40°C.
-
Solubility: The fully protected intermediate is highly lipophilic. Ensure your chromatography gradient starts with 100% Hexanes to avoid co-elution with non-polar impurities.
References
-
Synthesis of Combretastatin A-4 Analogs: Siebert, A., et al. (2016).[4][5] "Synthesis of Combretastatin A-4 Analogs and their Biological Activities." Anticancer Agents in Medicinal Chemistry.
- Orthogonal Protection Strategies: Kocienski, P. J. (2005). Protecting Groups. Thieme. (Standard Reference for Orthogonality).
-
Buchwald-Hartwig Coupling on Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research.
-
General Procedure for Hindered Esters: BenchChem Application Note. "Hexyl 4-bromobenzoate as an Intermediate." (Extrapolated methodology).
Sources
Application Notes and Protocols: Mastering the Heck Reaction for Highly Substituted Aryl Bromides
Introduction: Navigating the Steric Challenge in C-C Bond Formation
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the powerful construction of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] While highly effective for a broad range of substrates, its application to sterically hindered aryl halides, particularly those bearing multiple substituents or ortho-groups, presents a significant synthetic hurdle. These "difficult" substrates often exhibit sluggish reactivity, leading to low yields and forcing harsh reaction conditions that can compromise functional group tolerance.[3]
The primary obstacle lies in the initial, and often rate-limiting, step of the catalytic cycle: the oxidative addition of the aryl bromide to the palladium(0) center.[2][4] Steric bulk around the carbon-bromine bond impedes the approach of the palladium catalyst, increasing the activation energy of this critical step. This guide provides researchers, scientists, and drug development professionals with a detailed understanding of the mechanistic considerations and a robust experimental protocol to successfully employ highly substituted aryl bromides in the Heck reaction. We will delve into the rationale behind catalyst selection, the optimization of reaction parameters, and provide a self-validating protocol designed for reproducibility and high performance.
Mechanism & Rationale: Why Steric Hindrance Demands a Specialized Approach
The canonical Heck catalytic cycle, depicted below, begins with the oxidative addition of the aryl halide to a Pd(0) species. For highly substituted aryl bromides, the success of the entire catalytic process hinges on overcoming the steric barrier of this initial step.
Figure 1: The Heck Catalytic Cycle. The key challenge with hindered substrates is the initial oxidative addition step.
To facilitate this challenging transformation, the catalyst system must be carefully engineered. The solution lies in the use of ligands that are both sterically bulky and electron-rich .[3]
-
Steric Bulk: Ligands with significant steric hindrance, such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or tri(tert-butyl)phosphine (P(t-Bu)₃), promote the formation of a highly reactive, monoligated 14-electron Pd(0)L species.[5] This coordinatively unsaturated complex is less sterically encumbered and more readily undergoes oxidative addition compared to bis-ligated species.
-
Electron-Rich Character: Electron-donating ligands increase the electron density on the palladium center. This enhanced nucleophilicity of the metal makes it more reactive towards the electrophilic carbon of the aryl bromide, thereby lowering the energy barrier for oxidative addition. N-Heterocyclic carbenes (NHCs) are particularly noteworthy in this regard, as they are powerful σ-donors and have proven highly effective in couplings of challenging substrates.[6][7][8]
The synergy of these two properties—steric bulk and electron-richness—creates a catalytic environment where the otherwise difficult oxidative addition of a substituted aryl bromide can proceed efficiently.
Catalyst System Selection: A Comparative Overview
The choice of ligand is paramount for the successful coupling of hindered aryl bromides. Below is a comparison of the most effective ligand classes for this transformation.
| Ligand Class | Key Examples | Mechanistic Advantage | Considerations |
| Bulky Monophosphines | P(t-Bu)₃, P(o-tolyl)₃ | Promotes monoligated Pd(0) species; highly electron-donating. | Air-sensitive; requires careful handling under inert atmosphere. |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly tunable steric and electronic properties; pre-catalysts are often air-stable.[7] | Generally higher cost compared to simpler phosphines. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, SIMes | Strong σ-donors, leading to highly stable and active catalysts; thermally robust.[6][8] | In-situ generation from imidazolium salts is common; pre-formed complexes are also available. |
While traditional triphenylphosphine (PPh₃) is a workhorse for many Heck reactions, it is often ineffective for highly substituted aryl bromides due to its insufficient steric bulk and electron-donating ability, leading to catalyst decomposition at the higher temperatures required for these substrates.[1] For challenging substrates, Buchwald-type biaryl phosphines and N-Heterocyclic Carbenes represent the state-of-the-art and are the recommended starting point for optimization.[7]
Detailed Experimental Protocol: A General Method for Highly Substituted Aryl Bromides
This protocol is a robust starting point for the Heck coupling of a generic highly substituted aryl bromide with an alkene (e.g., styrene or an acrylate). Optimization of temperature, base, and solvent may be required for specific substrate combinations.
Materials and Reagents:
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: XPhos, SPhos, or IPr·HCl (Imidazolium salt precursor for NHC)
-
Aryl Bromide: Highly substituted (e.g., ortho-substituted) aryl bromide (1.0 mmol, 1.0 equiv)
-
Alkene: Styrene or n-butyl acrylate (1.5 mmol, 1.5 equiv)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Dioxane (5 mL)
-
Inert Gas: High-purity Argon or Nitrogen
Equipment:
-
Oven-dried Schlenk flask or microwave reaction vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Syringes and needles for liquid transfer
-
Heating mantle with a temperature controller or a scientific microwave reactor
-
Standard laboratory glassware for workup and purification
-
Thin-Layer Chromatography (TLC) plates and appropriate developing system
Experimental Workflow:
Figure 2: Step-by-step workflow for the Heck reaction of hindered aryl bromides.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), the highly substituted aryl bromide (1.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Note on NHC ligands: If using an imidazolium salt like IPr·HCl, it is added at this stage. The active NHC is generated in situ by the base.
-
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (Argon or Nitrogen) three times. A positive pressure of inert gas should be maintained throughout the reaction.
-
Solvent and Alkene Addition: Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe, followed by the alkene (1.5 mmol).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 100-140 °C) and stir vigorously. Alternatively, if using a microwave reactor, set the desired temperature and time (e.g., 140 °C for 30 minutes).[9]
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired substituted alkene.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive Catalyst: Oxygen contamination deactivating Pd(0); inefficient reduction of Pd(II) pre-catalyst. | Ensure rigorous inert atmosphere technique.[10] Degas the solvent thoroughly. Consider using a Pd(0) source like Pd₂(dba)₃ directly. |
| Low Reaction Temperature: Insufficient energy to overcome the activation barrier for oxidative addition. | Incrementally increase the reaction temperature in 10 °C intervals. Consider switching to a higher boiling solvent (e.g., DMAc or NMP). | |
| Inappropriate Ligand: Ligand is not bulky or electron-rich enough for the specific substrate. | Screen a different class of ligand (e.g., switch from a phosphine to an NHC). Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). | |
| Formation of Side Products | Homocoupling of Aryl Bromide: Formation of biaryl product. | Lower the reaction temperature. Ensure a slight excess of the alkene is present. |
| Alkene Isomerization: Formation of undesired alkene isomers. | This can be promoted by the palladium-hydride intermediate. Using a stronger, non-coordinating base or adding a silver salt can sometimes suppress this. | |
| Catalyst Decomposition | Palladium Black Formation: Visible precipitation of black palladium metal. | This indicates catalyst death. Improve inert atmosphere conditions. Ensure the ligand is stable at the reaction temperature. A higher ligand loading may be beneficial. |
Conclusion
The Heck reaction of highly substituted aryl bromides, while challenging, is a readily achievable transformation with the appropriate selection of a modern, sophisticated catalyst system. By understanding the critical role of bulky, electron-rich ligands such as biaryl phosphines and N-heterocyclic carbenes, researchers can effectively overcome the steric impediment of the oxidative addition step. The protocol provided herein serves as a validated and rational starting point for the synthesis of complex, sterically encumbered molecules, empowering chemists in academic and industrial settings to expand the horizons of C-C bond formation.
References
- Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed palladium-catalyzed C-C and C-N bond formation. Drug Discovery Today, 6(8), 406-416.
-
Wang, A.-E., Xie, J.-H., Wang, L.-X., & Zhou, Q.-L. (2005). Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction. Tetrahedron, 61(1), 259-266. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Heck Coupling. Retrieved from [Link]
- Tzschucke, C. C. (n.d.). Heck Reaction.
-
Al-Masum, M., & Salah, M. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-659. Retrieved from [Link]
-
Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. Retrieved from [Link]
-
Chaughule, R. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578-1586. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Bhanage, B. M., & Arai, M. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. Retrieved from [Link]
- Nilsson, P. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org.
- Fairlamb, I. J. S. (2003). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chemical Society Reviews, 32(4), 227-236.
- Diefenbach, A., & Bickelhaupt, F. M. (2012). Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L. Inorganic Chemistry, 51(14), 7657-68.
- Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2017). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 20(6), 636-660.
-
Frontini, P., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. Retrieved from [Link]
- Sharma, S., & Van der Eycken, E. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 23153-23178.
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
- Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting.
- Smith, S. A., et al. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Journal of the American Chemical Society, 142(9), 4164-4170.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Selective cleavage of benzyl ethers in complex molecules
Application Note: Strategic Selective Cleavage of Benzyl Ethers in Complex Molecule Synthesis
Executive Summary & Strategic Rationale
The benzyl (Bn) ether is a cornerstone protecting group in organic synthesis due to its exceptional stability against bases, nucleophiles, and hydrides. However, this stability becomes a liability in late-stage synthesis of complex pharmaceutical intermediates (APIs) or natural products. The "standard" deprotection—catalytic hydrogenolysis (
This guide details three orthogonal, field-proven protocols for removing benzyl groups when standard hydrogenolysis fails. We move beyond "textbook" chemistry to focus on Lewis Acid-Mediated Scavenging and Oxidative Cleavage , providing the mechanistic causality and self-validating checks required for high-stakes synthesis.
Decision Matrix: Selecting the Correct Protocol
Before initiating wet chemistry, use this logic flow to select the method that minimizes collateral damage to your molecule.
Figure 1: Strategic decision tree for selecting debenzylation conditions based on substrate functionality.
Protocol A: The "Scavenger" Method (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> + Pentamethylbenzene)[1]
Application: The gold standard for substrates containing alkenes, alkynes, or aryl halides that would be reduced by
Reagents & Materials
-
Substrate: 1.0 equiv.
-
Boron Trichloride (
): 1.0 M solution in DCM (2.0 – 3.0 equiv).[1] -
Pentamethylbenzene (PMB-benzene): 3.0 – 5.0 equiv (Cation Scavenger).
-
Solvent: Anhydrous Dichloromethane (DCM).[1]
-
Quench: Methanol / Chloroform (1:10).
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the substrate and Pentamethylbenzene (solid).[1] Dissolve in anhydrous DCM (0.1 M concentration).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone). This is critical; higher temperatures promote unwanted ether cleavage (e.g., methyl ethers) or polymerization.
-
Lewis Acid Addition: Add
solution dropwise over 10 minutes along the flask wall.-
Visual Check: Solution may turn pale yellow or pink. Darkening often indicates decomposition.
-
-
Reaction: Stir at -78°C for 30–60 minutes. Monitor by TLC.[1][2]
-
Note: Do not warm to 0°C unless conversion is stalled, as selectivity vs. other ethers drops rapidly above -50°C.
-
-
Quench (Critical): While still at -78°C, add the
mixture. Do not warm before quenching , or the liberated will react non-selectively. -
Workup: Warm to room temperature, dilute with DCM, wash with saturated
.
Self-Validating Checks
-
TLC/NMR: The byproduct, benzylpentamethylbenzene , is a distinct, non-polar spot. In
NMR, look for the disappearance of the benzylic (~4.5 ppm) and the appearance of the scavenger adduct (benzyl group attached to the aromatic ring of pentamethylbenzene). -
Selectivity Verification: If the molecule contains a methyl ether (e.g., -OMe), check the integration of the methoxy singlet (~3.8 ppm). It should remain unchanged.
Protocol B: Chelation-Controlled Regioselectivity ( )
Application: Regioselective cleavage in poly-oxygenated systems (e.g., carbohydrates, polyketides).
Mechanism:
Experimental Workflow
-
Setup: Dissolve substrate (1.0 equiv) in DCM (0.05 M) under
. -
Temperature: Cool to 0°C . (Unlike
, requires slightly higher thermal energy for the chelation transition state). -
Addition: Add
(1.0 M in DCM, 1.1 equiv).-
Observation: A deep red/orange color often develops, indicating the formation of the Titanium-chelate complex.
-
-
Monitoring: Reaction is usually slower (1–4 hours).
-
Quench: Pour into ice-cold saturated
.
Data Interpretation: Regioselectivity
| Substrate Type | Primary Cleavage Site | Reason |
| Sugar (Per-benzylated) | C-1 or Anomeric Benzyl | Acetal oxygen assists chelation. |
| Beta-Hydroxy Ether | Benzyl ether proximal to OH | 5-membered chelate with free OH. |
| Methoxy-Benzyl Ether | Benzyl ether | Benzyl cation is more stable than Methyl cation. |
Protocol C: Oxidative Cleavage (DDQ)
Application: While typically used for p-Methoxybenzyl (PMB) ethers, DDQ can cleave simple benzyl ethers using photo-catalysis or in cases where the benzyl ring has electron-donating substituents. Advantages: Completely orthogonal to reduction; compatible with sulfur, selenium, and halogens.
Methodology (Visible Light Modification)
-
Mix: Substrate (1.0 equiv), DDQ (1.2 equiv), and tert-butyl nitrite (TBN, 0.5 equiv) in
(10:1). -
Irradiate: Expose to Blue LED (450–525 nm) at room temperature.
-
Mechanism: The excited state of DDQ abstracts an electron from the aromatic ring, followed by H-abstraction and hydrolysis of the oxocarbenium ion.
Mechanistic Visualization: The Scavenger Effect
The success of Protocol A relies on the "Handoff" of the reactive cation.
Figure 2: The kinetic competition between scavenger trapping and polymerization during Lewis Acid debenzylation.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Alkene Reduction | Trace | Switch from |
| Methyl Ether Cleavage | Lewis Acid too strong/warm. | Strictly maintain -78°C ; ensure slow addition of |
| Incomplete Reaction ( | Use fresh ampules of | |
| Polymerization (Gunk) | Scavenger failure. | Increase Pentamethylbenzene to 5.0 equiv . |
References
-
Okano, K., et al. (2008).[3] "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger." Synlett, 2008(13), 1977–1980. Link
-
Congreve, M. S., et al. (1993).[4][5] "Selective Cleavage of Benzyl Ethers." Synlett, 1993(09), 663–664. Link
-
BenchChem Application Note. (2025). "Application Notes and Protocols for the Debenzylation of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde." Link
- Crich, D., & Ritzén, A. (2007). "On the Regioselectivity of the Hanessian-Hullar Reaction in 4,6-O-Benzylidene Acetals." Journal of Organic Chemistry.
-
Kálai, T., et al. (2021). "Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups."[6] Organic Letters, 23(3), 1011–1016. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 4. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Note: Preparative Column Chromatography Purification of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
Introduction and Chemical Context
The purification of highly substituted aromatic intermediates is a critical bottleneck in drug development and organic synthesis. The target compound, tert-butyl 3,5-bis(benzyloxy)-4-bromobenzoate (CAS 158980-57-5)[1],[2], is a highly lipophilic building block frequently utilized in the synthesis of complex pharmaceuticals.
To design an effective purification protocol, one must first understand the causality behind the molecule's chromatographic behavior. The central aromatic ring is sterically congested, fully substituted at positions 1, 3, 4, and 5. The bulky tert-butyl ester at C1 and the two benzyloxy groups at C3 and C5 create a hydrophobic shield around the molecule. Furthermore, the large van der Waals radius of the bromine atom at C4 adds to the overall lipophilicity. Because the molecule lacks active hydrogen-bond donors, it exhibits minimal dipole-dipole interaction with the silanol (Si-OH) groups of normal-phase silica gel. This structural causality explains why the compound elutes rapidly at a relatively low solvent polarity compared to its synthetic precursors.
Chromatographic Principles & Causal Analysis
Preparative flash column chromatography, formalized by W.C. Still et al.[3],[4], relies on the differential partitioning of analytes between a stationary phase (silica gel) and a mobile phase. For highly substituted aromatic esters, low-polarity gradients such as Hexanes/Ethyl Acetate (EtOAc) are the standard[5],[6].
When purifying this specific bromobenzoate, the crude mixture typically contains four primary components with distinct polarities:
-
Benzyl Bromide (BnBr): An excess reagent from the benzylation step. It is extremely non-polar and lacks oxygen atoms, causing it to elute at the solvent front.
-
The Target Compound: Highly lipophilic, eluting at low EtOAc concentrations.
-
Mono-benzylated Impurity: Contains a free phenolic -OH group. This group acts as a strong hydrogen-bond donor to the silica gel, significantly retarding its elution.
-
Unreacted/Hydrolyzed Acid: 3,5-bis(benzyloxy)-4-bromobenzoic acid contains a free carboxylic acid, which binds tightly to the silica and remains at the baseline in non-polar solvents.
Quantitative Data & Elution Profiles
By understanding the structural causality outlined above, we can predict and summarize the retention factors (
Table 1: Quantitative TLC Retention Data
| Compound | Key Structural Feature | Relative Polarity |
Table 2: Optimized Gradient Elution Profile
| Column Volumes (CV) | Solvent System | Chromatographic Purpose |
|---|---|---|
| 0 - 2 | 100% Hexanes | Flush highly non-polar impurities (e.g., Benzyl Bromide). |
| 2 - 4 | 2% EtOAc / 98% Hexanes | Elute minor non-polar structural isomers. |
| 4 - 7 | 5% EtOAc / 95% Hexanes | Elute Target Compound (tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate). |
| 7 - 10 | 10% EtOAc / 90% Hexanes | Strip remaining polar impurities (e.g., Mono-benzylated intermediate). |
Experimental Workflow Visualization
Figure 1: Workflow for normal-phase silica gel purification of the target bromobenzoate.
Step-by-Step Purification Protocol
Every chromatographic protocol must be a self-validating system. The following methodology builds validation checks directly into the workflow to ensure trustworthiness and reproducible high-purity yields.
Phase 1: Preparation and Dry Loading
-
Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).
-
Add 230-400 mesh silica gel (approximately 3 to 4 times the mass of the crude product) to the flask.
-
Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.
-
Causality & Validation: The crude mixture often contains residual high-boiling solvents (like DMF) from the benzylation step. Loading the sample as a liquid would cause severe band broadening. Dry loading eliminates these solvent effects, ensuring a tight initial loading band[3].
-
Phase 2: Column Packing
-
Slurry pack a glass column with 230-400 mesh silica gel using 100% Hexanes. Ensure the bed is perfectly level.
-
Carefully pour the dry-loaded silica powder onto the flat surface of the packed bed.
-
Add a 1 cm protective layer of sea sand to prevent disturbance of the stationary phase during solvent addition.
Phase 3: Gradient Elution & Fraction Collection
-
Begin elution with 2 Column Volumes (CV) of 100% Hexanes.
-
Self-Validation Check: Monitor the solvent front. Benzyl bromide is highly non-polar and lachrymatory. Its elution at the solvent front (detected via UV 254 nm and characteristic odor) validates that the column is actively resolving the most non-polar components.
-
-
Step the gradient to 2% EtOAc/Hexanes for 2 CVs.
-
Step the gradient to 5% EtOAc/Hexanes. Begin collecting fractions (e.g., 20 mL each depending on column size). The target compound will begin to elute in this window.
Phase 4: TLC Analysis and Pooling
-
Spot every third fraction on a silica gel TLC plate alongside the crude mixture reference.
-
Develop the plate in 10% EtOAc/Hexanes and visualize under UV light (254 nm).
-
Pool all fractions containing a single, symmetrical spot at
~0.65.-
Self-Validation Check: Any vertical tailing on the TLC spot indicates either column overloading or co-elution with the mono-benzylated impurity. Do not pool tailing fractions into the main batch.
-
-
Concentrate the pooled fractions under reduced pressure to yield the pure tert-butyl 3,5-bis(benzyloxy)-4-bromobenzoate as a viscous oil or crystalline solid.
References
Sources
Application Note: Optimization of Recrystallization Solvents for 3,5-Bis(benzyloxy)benzoate Derivatives
Introduction & Chemical Context
3,5-Bis(benzyloxy)benzoate derivatives are quintessential building blocks in advanced organic synthesis. They serve as the foundational repeating units for Fréchet-type poly(aryl ether) dendrimers[1], as well as critical intermediates for biologically active resorcinol and olivetol derivatives[2].
During scale-up, the purification of these intermediates via silica gel chromatography becomes economically and environmentally unviable. Recrystallization is the preferred purification method; however, the massive lipophilic bulk of the two benzyl ether groups often leads to "oiling out" (liquid-liquid phase separation or coacervation) rather than true crystallization if the solvent system is not perfectly tuned[3]. This application note provides field-proven, mechanistically grounded protocols for the recrystallization of three common derivatives: the free acid, the methyl ester, and the benzyl ester.
Physicochemical Profiling & Mechanistic Insights
The crystallization behavior of 3,5-bis(benzyloxy)benzoate derivatives is governed by the competition between the lipophilic
-
The Free Acid (3,5-Bis(benzyloxy)benzoic acid): The presence of the carboxylic acid allows for strong intermolecular hydrogen bonding, forming stable dimers in the solid state[4]. Protic solvents like ethanol are required to disrupt these dimers at reflux, ensuring complete dissolution. Upon cooling, the hydrogen bonds re-establish rapidly, driving a highly efficient crystallization process that excludes impurities[3].
-
The Alkyl Ester (Methyl 3,5-bis(benzyloxy)benzoate): Lacking hydrogen-bond donors, the methyl ester relies on dipole-dipole interactions and dispersion forces. Highly non-polar solvents (e.g., pure hexanes) often cause the compound to oil out. Diisopropyl ether (DIPE) provides the perfect intermediate polarity—its branched structure prevents premature coacervation while its moderate dipole moment solvates the ester core at elevated temperatures[3].
-
The Benzyl Ester (Benzyl 3,5-bis(benzyloxy)benzoate): The addition of a third benzyl group renders this molecule exceptionally lipophilic. It requires either a highly volatile ethereal solvent (diethyl ether) or a
-solvating anti-solvent system (toluene/heptane, historically benzene/hexane) to achieve crystalline purity[2][5].
Solvent Selection Matrix
The following table summarizes the optimal solvent systems and expected outcomes based on validated literature parameters.
| Derivative | Functional Group | Optimal Solvent System | Expected Yield | Melting Point |
| 3,5-Bis(benzyloxy)benzoic acid | -COOH | Ethanol (Absolute) | 60 – 89% | 71 °C[3] |
| Methyl 3,5-bis(benzyloxy)benzoate | -COOMe | Diisopropyl ether (DIPE) | ~97% | 70 °C[3] |
| Benzyl 3,5-bis(benzyloxy)benzoate | -COOBn | Diethyl ether OR Toluene/Heptane | 71 – 97% | 75 – 76 °C[2][5] |
Experimental Protocols
Protocol A: Single-Solvent Crystallization of Methyl 3,5-bis(benzyloxy)benzoate
Self-Validation Checkpoint: The crude product should be a viscous oil or amorphous solid prior to DIPE addition.
-
Transfer the crude methyl 3,5-bis(benzyloxy)benzoate to a round-bottom flask equipped with a reflux condenser.
-
Add diisopropyl ether (DIPE) at a ratio of approximately 3 to 5 mL per gram of crude material.
-
Heat the suspension to reflux (68–69 °C) using a water bath until complete dissolution is achieved. (Note: If a slight turbidity persists due to inorganic salts, such as residual
from the benzylation step, perform a hot filtration[3].) -
Remove the flask from the heat source and allow it to cool to room temperature slowly (over 2-3 hours). Critical Step: Do not place the flask in an ice bath immediately, as rapid cooling will induce oiling out.
-
Once crystal nucleation is well-established at room temperature, the flask may be chilled to 4 °C for 1 hour to maximize yield.
-
Filter the white crystalline solid under vacuum and wash with a minimal amount of ice-cold DIPE. Dry under high vacuum. Expected MP: 70 °C[3].
Protocol B: Crystallization of 3,5-Bis(benzyloxy)benzoic acid
-
Suspend the crude acid in absolute ethanol (approx. 4 mL/g).
-
Heat to reflux (78 °C) until a clear solution forms. The protic nature of ethanol efficiently breaks the carboxylic acid dimers[3][4].
-
Remove from heat. Because the acid crystallizes readily via hydrogen-bond reformation, cooling can be performed more rapidly than with the ester derivatives.
-
Cool to 0 °C in an ice-water bath for 2 hours.
-
Filter the resulting needle-like crystals, wash with cold ethanol, and dry under vacuum. Expected MP: 71 °C[3].
Protocol C: Anti-Solvent Crystallization of Benzyl 3,5-bis(benzyloxy)benzoate
(Note: This protocol adapts historical benzene/hexane methods to a safer toluene/heptane system[2].)
-
Dissolve the highly lipophilic crude benzyl ester in a minimal volume of warm toluene (approx. 1-2 mL/g)[2].
-
While maintaining gentle heating (50 °C), add heptane dropwise until the solution becomes faintly turbid.
-
Add a single drop of toluene to clear the turbidity.
-
Allow the solution to cool to room temperature undisturbed, then transfer to a 4 °C refrigerator overnight.
-
Collect the large, colorless, sugar-like crystals via vacuum filtration[5]. Expected MP: 75–76 °C[2][5].
Workflow Visualization
Decision tree for selecting recrystallization solvents based on derivative polarity.
References
- Source: Radboud University (ru.nl)
- 3,5-Bis(benzyloxy)
- Source: Charles University (cuni.cz)
- Source: Oxford University Press (oup.com)
- Dendrimers and Dendritic Polymers Overview Source: Scribd URL
Sources
Process Development Guide: Scale-Up Synthesis of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
Executive Summary & Strategic Analysis
The synthesis of tert-butyl 3,5-bis(benzyloxy)-4-bromobenzoate presents a classic conflict in process chemistry: the orthogonality of protecting groups versus the directing effects of aromatic substitution.
Successful scale-up requires navigating three critical constraints:
-
Regioselectivity: The 4-position of the benzoate core is sterically crowded. Direct bromination of a pre-benzylated scaffold (e.g., 3,5-bis(benzyloxy)benzoate) typically fails or results in low yields due to the steric bulk of the benzyl ethers flanking the reaction site.
-
Acid Sensitivity: The target contains a tert-butyl ester, which is acid-labile. This precludes the use of standard acidic bromination conditions (Br₂/AcOH) after the ester is installed.
-
Safety & Cost: Avoiding halogenated solvents and minimizing the use of lachrymators (benzyl bromide) and toxic alkylating agents (isobutylene gas) is preferred for operational safety.
The Recommended Strategy: The "Bromine-First" Approach To ensure high purity and yield, the bromine atom must be installed on the electron-rich resorcinol core before the introduction of bulky benzyl groups or the acid-sensitive ester. This guide details a linear, 4-step sequence designed for multi-gram to kilogram scale execution.
Synthetic Pathway Visualization
The following flowchart illustrates the critical path, decision nodes, and impurity control strategies.
Figure 1: Convergent synthesis strategy prioritizing regioselectivity and functional group stability.
Detailed Experimental Protocols
Step 1: Regioselective Bromination (Aqueous Media)
Objective: Synthesize 4-bromo-3,5-dihydroxybenzoic acid. Rationale: Using water as the solvent leverages the "on-water" effect and allows the product to precipitate directly, avoiding extraction. The 4-position is electronically activated by two hydroxyl groups, but careful temperature control is needed to prevent decarboxylation.
-
Reagents:
-
3,5-Dihydroxybenzoic acid (1.0 equiv)
-
Bromine (Br₂) (1.05 equiv)
-
Water (10 volumes)
-
-
Protocol:
-
Charge a reactor with 3,5-dihydroxybenzoic acid and water. Stir to form a suspension.
-
Cool the mixture to 0–5 °C. Critical: Higher temperatures promote decarboxylation to bromoresorcinol.
-
Add Bromine dropwise over 60 minutes, maintaining internal temperature <10 °C.
-
Allow the reaction to warm to 20–25 °C and stir for 4 hours.
-
In-Process Control (IPC): HPLC should show <2% starting material.
-
Cool to 5 °C. Filter the off-white precipitate.
-
Wash the cake with ice-cold water (2 x 2 vol) to remove residual HBr.
-
Dry under vacuum at 45 °C.
-
Yield Expectation: 85–92% Key Reference: This method aligns with green chemistry principles for brominating activated phenols [1].
Step 2 & 3: Methyl Esterification & Global Benzylation
Objective: Synthesize Methyl 4-bromo-3,5-bis(benzyloxy)benzoate. Rationale: While direct global benzylation of the acid is possible, converting the carboxylic acid to a methyl ester first (Fischer esterification) provides a crystalline intermediate that is easier to purify than the global benzyl ester. This ensures high purity before the final expensive step.
-
Reagents:
-
Methanol (Solvent/Reagent)[1]
-
Sulfuric Acid (Catalytic)
-
Benzyl Bromide (2.5 equiv)
-
Potassium Carbonate (3.0 equiv)
-
Acetone or DMF (Solvent for Step 3)
-
-
Protocol:
-
Esterification: Dissolve the Step 1 product in Methanol (10 vol). Add H₂SO₄ (0.1 equiv). Reflux for 6 hours.
-
Concentrate methanol. Quench with water.[2] Filter the Methyl 4-bromo-3,5-dihydroxybenzoate.
-
Benzylation: Suspend the methyl ester in Acetone (or DMF for larger scale). Add K₂CO₃ (milled).
-
Add Benzyl Bromide dropwise. Heat to reflux (Acetone) or 60 °C (DMF) for 8–12 hours.
-
Workup: Evaporate solvent. Partition residue between Ethyl Acetate and Water.[1] Wash organic layer with Brine.[1]
-
Crystallization: Recrystallize from Ethanol/Heptane to remove excess Benzyl Bromide.
-
Yield Expectation: 75–80% (over 2 steps)
Mechanism:
Step 4: Hydrolysis & tert-Butyl Ester Formation
Objective: Convert the methyl ester to the tert-butyl ester without disturbing the benzyl ethers or the bromine. Rationale: tert-Butyl esters are best installed using Boc Anhydride (Boc₂O) and DMAP. This method avoids the use of Isobutylene gas (which requires high-pressure autoclaves) and is milder than acid-catalyzed methods that might cleave the benzyl ethers.
-
Reagents:
-
Lithium Hydroxide (LiOH) (2.0 equiv)
-
THF/Water (3:1 mixture)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)
-
DMAP (0.3 equiv)
-
tert-Butanol (Solvent/Reagent)[3]
-
-
Protocol:
-
Saponification: Dissolve Step 3 product in THF/Water. Add LiOH. Stir at 40 °C until clear (hydrolysis complete).
-
Acidify carefully with 1M HCl to pH 3–4. Extract with Ethyl Acetate.[4][5] Isolate the 4-bromo-3,5-bis(benzyloxy)benzoic acid.
-
Esterification: Dissolve the dry acid in anhydrous tert-Butanol (or DCM with t-BuOH equivs).
-
Add Boc₂O and DMAP. Stir at 30–35 °C. Note: CO₂ evolution will occur.
-
Monitor by TLC/HPLC.
-
Workup: Wash with dilute NaHCO₃ (to remove unreacted acid) and Brine.
-
Concentrate and purify via silica plug or crystallization from Hexanes.
-
Yield Expectation: 85–90% Safety Note: Carbon dioxide generation can pressurize sealed vessels. Ensure adequate venting [3].
Critical Process Parameters (CPP) Table
| Parameter | Range | Impact on Quality/Yield |
| Bromination Temp | 0–10 °C | >15 °C leads to decarboxylation (loss of COOH). |
| Bromine Stoichiometry | 1.00–1.05 eq | Excess Br₂ leads to poly-bromination; Deficit leaves unreacted SM. |
| Benzylation Base | K₂CO₃ (Milled) | Particle size affects reaction rate. Coarse base leads to stalled reactions. |
| Hydrolysis pH | pH 3–4 (Workup) | pH < 2 may cleave Benzyl ethers; pH > 5 retains product in aqueous phase. |
| Boc₂O Equivalents | 1.5–2.0 eq | Excess required to drive reaction to completion; DMAP is essential catalyst. |
Troubleshooting & Self-Validation
-
Issue: Low Regioselectivity in Step 1.
-
Diagnosis: Formation of 2-bromo or 2,6-dibromo species.
-
Fix: Ensure the starting material is fully suspended/dissolved before Br₂ addition. Verify temperature is strictly <10 °C. The 4-position is thermodynamically favored only if kinetic control (low temp) prevents over-reaction.
-
-
Issue: Incomplete Benzylation.
-
Diagnosis: Presence of mono-benzyl intermediate in HPLC.
-
Fix: Add 0.1 eq of Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst if using Acetone. Switch to DMF if solubility is poor.
-
-
Issue: Decomposition during t-Butyl formation.
-
Diagnosis: Loss of t-butyl group or benzyl cleavage.
-
Fix: Ensure the reaction medium is strictly neutral/basic. Do not use acid catalysts (H₂SO₄) for this step. Use the Boc₂O/DMAP method exclusively.
-
References
-
Preparation of 3,5-dihydroxy-4-bromobenzoic acid . Google Patents. EP0691323A1. Link
-
Synthesis of 3,5-Bis(benzyloxy)benzoic acid . National Institutes of Health (PMC). Link
-
Assessing the impact of the tert-butyl ester on reaction outcomes . BenchChem Application Notes. Link
-
Benzyl Esters - Organic Chemistry Portal . Organic Chemistry Portal. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate [mdpi.com]
- 4. 3,5-Bis(octyloxy)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
Case ID: SYN-TBB-4BR Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The synthesis of tert-butyl 3,5-bis(benzyloxy)-4-bromobenzoate presents a classic "steric bottleneck." You are attempting to install a bulky tert-butyl ester onto a ring that is already crowded by a bromine atom at the 4-position, flanked by two benzyl ether groups at the 3 and 5 positions.
Low yields in this synthesis are rarely due to a single catastrophic failure but rather the accumulation of inefficiencies across three specific phases: Regioselectivity failures during bromination, incomplete O-alkylation (benzylation), and—most commonly—degradation or stalling during the final esterification due to the acid-lability of the tert-butyl group.
This guide replaces standard textbook protocols with field-optimized workflows designed to navigate these steric and electronic hazards.
Module 1: The Bromination Bottleneck
The Issue: Researchers often attempt to brominate after benzylation. This is a critical error. The bulky benzyl groups at positions 3 and 5 create a "steric wall" that blocks the 4-position, leading to sluggish reaction rates and forcing conditions that degrade the molecule.
The Solution: Brominate early. You must install the bromine atom on the less sterically hindered 3,5-dihydroxy core before attaching the benzyl protecting groups.
Optimized Protocol: Regioselective Bromination
Target Intermediate: Methyl 4-bromo-3,5-dihydroxybenzoate
Reagents: Methyl 3,5-dihydroxybenzoate, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).
-
Dissolution: Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in MeCN (0.5 M). MeCN is superior to DMF here as it simplifies workup.
-
Controlled Addition: Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes.
-
Why? The hydroxyl groups strongly activate the ring. Dumping NBS causes poly-bromination.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.
-
Quench: Add 10% aqueous Na₂S₂O₃ to neutralize excess bromine.
-
Isolation: Concentrate MeCN, extract with EtOAc, and wash with brine.
Troubleshooting Table: Bromination
| Symptom | Probable Cause | Corrective Action |
| Poly-brominated products | Excess reagent or high temp | Strict 1.05 eq NBS; keep at 0°C during addition. |
| Regioisomer mixture | Wrong starting material | Ensure you start with the dihydroxy ester, not the bis-benzyloxy ester. |
| Dark/Tarred reaction | Oxidation of phenols | Degas solvents with N₂; protect from light. |
Module 2: The Benzylation Barrier
The Issue: Once the bromine is at C4, the C3 and C5 hydroxyls are sterically crowded. Standard Williamson ether synthesis (K₂CO₃/Acetone) often stalls, leading to mono-benzylated impurities that are difficult to separate.
The Solution: Use the "Cesium Effect." Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and the larger cesium cation forms a "loose" ion pair with the phenoxide, increasing its nucleophilicity significantly compared to potassium.
Optimized Protocol: Exhaustive O-Alkylation
Target Intermediate: Methyl 3,5-bis(benzyloxy)-4-bromobenzoate
Reagents: Methyl 4-bromo-3,5-dihydroxybenzoate, Benzyl bromide (BnBr), Cs₂CO₃, DMF.
-
Setup: Suspend the brominated phenol (1.0 eq) and Cs₂CO₃ (2.5 eq) in anhydrous DMF (0.3 M).
-
Addition: Add BnBr (2.5 eq).
-
Activation: Heat to 60°C.
-
Note: Do not exceed 80°C. High heat can cause decarboxylation or bromide displacement.
-
-
Monitoring: Monitor by TLC. If mono-benzylated species persist after 4 hours, add catalytic TBAI (tetrabutylammonium iodide) to accelerate the reaction.
Module 3: The tert-Butyl Endgame (Critical Yield Step)
The Issue: This is where 60% of yields are lost.
-
Hydrolysis: You must first hydrolyze the methyl ester to the acid.
-
Esterification: Standard Fischer esterification (Acid + t-BuOH + H₂SO₄) will fail . The conditions are too reversible, and the tert-butyl ester is acid-labile (cleaves back to acid + isobutylene).
-
DCC Coupling: Often results in insoluble urea byproducts that trap your product.
The Solution: Use Boc-Anhydride (Boc₂O) mediated esterification. This method is mild, produces only volatile byproducts (CO₂ and t-BuOH), and drives the reaction forward via an irreversible mechanism.
Step A: Mild Hydrolysis
Use LiOH in THF/H₂O (3:1) at RT. Avoid refluxing with strong bases like NaOH, which might disturb the aryl bromide. Acidify carefully with 1M HCl to pH 4 to precipitate the 3,5-bis(benzyloxy)-4-bromobenzoic acid.
Step B: The "Yield-Maker" Esterification Protocol
Target: tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
Reagents: Acid Intermediate, Boc₂O (Di-tert-butyl dicarbonate), DMAP (4-Dimethylaminopyridine), anhydrous t-BuOH (or THF).
-
Dissolution: Dissolve the benzoic acid derivative (1.0 eq) in anhydrous THF (or t-BuOH).
-
Catalyst: Add DMAP (0.3 eq). Do not skimp on DMAP; it forms the active acylpyridinium species.
-
Reagent: Add Boc₂O (2.0 eq).
-
Observation: You will see effervescence (CO₂ evolution). This is the driving force.
-
-
Time: Stir at 40°C for 4-12 hours.
-
Workup: Quench with N,N-dimethylethylenediamine (removes excess Boc₂O) or simply wash with dilute acid (0.5 M HCl) to remove DMAP, then NaHCO₃.
Why this works (The Mechanism): Unlike acid-catalyzed esterification, this reaction occurs under basic/neutral conditions, preserving the acid-sensitive tert-butyl ester as it forms.
Caption: The Boc₂O/DMAP pathway drives yield by generating CO₂ gas, rendering the reaction irreversible and avoiding harsh acidic conditions.
Visual Workflow Summary
The following diagram outlines the logical flow of the optimized synthesis, highlighting the critical decision points.
Caption: Optimized synthetic route prioritizing regioselectivity and mild esterification conditions.
Frequently Asked Questions (FAQ)
Q: Can I use tert-butyl alcohol and DCC instead of Boc₂O? A: You can, but expect lower yields (40-60% vs. 80-90%). DCC reactions often produce dicyclohexylurea (DCU) which is difficult to remove completely from the viscous reaction mixture. Furthermore, the "Steglich" esterification with DCC can lead to N-acylurea rearrangement byproducts when steric hindrance is high. The Boc₂O method is cleaner.
Q: My product decomposes on the silica column. Why? A: tert-Butyl esters are acid-sensitive. Silica gel is slightly acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane before loading your sample. This neutralizes the silica and prevents hydrolysis during purification.
Q: Why not brominate the tert-butyl ester directly? A: Bromination reagents (like Br₂ or HBr/H₂O₂) produce strong acids as byproducts. These acidic conditions will cleave your tert-butyl ester the moment it forms. The ester must always be the final step in this sequence.
Q: I am seeing a "2,6-dibromo" impurity. What happened? A: This occurs if you used the acid starting material instead of the ester, or if you allowed the temperature to spike during NBS addition. The ester group at C1 provides necessary steric bulk and meta-directing deactivation to prevent over-bromination. Stick to the methyl ester substrate for the bromination step.
References
-
Regioselective Bromination of Hydroxybenzoates
-
Source: BenchChem.[1] "Methyl 5-bromo-3-hydroxy-2-methylbenzoate | Synthesis & Properties." (Demonstrates the directing power of OH groups in benzoate systems).
-
-
Synthesis of 3,5-Bis(benzyloxy)
- Source: Moreno-Fuquen, R. et al. "3,5-Bis(benzyloxy)benzoic acid." Acta Crystallographica Section E, 2012.
-
Boc-Anhydride Mediated Esterification (The "Yield Maker")
-
Bromination of 3,5-Dihydroxybenzoic Acid
- Source: Google Patents EP0691323A1. "Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
Sources
Common side products in the bromination of 3,5-bis(benzyloxy)benzoic acid
[1]
Case Reference: BR-35BB-ISO Status: Operational Subject: Control of Side Products & Regioselectivity in Electrophilic Aromatic Substitution[1]
Reaction Overview & Mechanistic Logic
The bromination of 3,5-bis(benzyloxy)benzoic acid is a delicate balance between electronic activation and steric hindrance.[1]
-
Substrate: The two benzyloxy (-OBn) groups are strong ortho/para activators.[1] The carboxylic acid (-COOH) is a meta deactivator.[1]
-
The Conflict: The -OBn groups direct incoming electrophiles to positions 2, 4, and 6 .[1] The -COOH group directs to positions 3 and 5 (which are blocked).
-
The Outcome: The reaction is driven by the -OBn activation.[1] However, the bulky benzyl groups create significant steric shielding, particularly at Position 4 (flanked by two -OBn groups).[1] Consequently, the 2-position (flanked by one -OBn and one -COOH) is the kinetically favored site for mono-bromination.[1]
Target Product vs. Side Products
| Compound | Structure Description | Formation Cause |
| Target Product | 2-Bromo-3,5-bis(benzyloxy)benzoic acid | Kinetic Control: Optimal stoichiometry (1.0 eq NBS) and temperature (<25°C).[1] |
| Side Product A | 2,6-Dibromo-3,5-bis(benzyloxy)benzoic acid | Over-reaction: Excess brominating agent or high reaction temperatures allow the second open ortho position to react.[1] |
| Side Product B | 4-Bromo-3,5-bis(benzyloxy)benzoic acid | Regio-isomer: Rare.[1] Forms only if the 2-position is blocked or under thermodynamic equilibration (reversible bromination).[1] |
| Side Product C | Benzyl Bromide / Benzaldehyde | Radical Pathway: Light exposure or radical initiators trigger benzylic hydrogen abstraction instead of aromatic substitution.[1] |
| Side Product D | Debenzylated Phenols | Acid Hydrolysis: In situ generation of HBr (strong acid) cleaves the benzyl ether protecting groups.[1] |
Troubleshooting Guide (Q&A Format)
Ticket #001: "I am seeing a significant amount of the dibromo impurity (Side Product A)."
User Question: I used 1.1 equivalents of NBS to ensure full conversion, but LC-MS shows ~15% of the 2,6-dibromo species. How do I stop this?
Technical Diagnosis: The 3,5-bis(benzyloxy) ring is highly activated.[1] Once the first bromine is added at position 2, the ring is slightly deactivated but still sufficiently electron-rich (due to the two -OBn groups) to react again at position 6.[1] Using excess NBS pushes this equilibrium toward the dibromo product.[1]
Resolution Protocol:
-
Stoichiometry Control: Reduce NBS to 0.95 - 1.0 equivalents . It is better to have 5% unreacted starting material (which can be separated) than 15% dibromo impurity (which is chemically very similar to the product and hard to separate).[1]
-
Addition Rate: Do not add solid NBS all at once. Dissolve NBS in the reaction solvent (e.g., DMF or MeCN) and add it dropwise over 30-60 minutes. This keeps the instantaneous concentration of bromine low, favoring mono-substitution.[1]
-
Temperature: Lower the reaction temperature to 0°C to 10°C .
Ticket #002: "My reaction mixture turned black and I lost the benzyl groups."
User Question: I ran the reaction in DCM with Br2. The yield is low, and NMR shows phenolic protons (loss of benzyl).[1] What happened?
Technical Diagnosis:
You encountered Side Product D . Elemental bromine (
Resolution Protocol:
-
Switch Reagent: Use N-Bromosuccinimide (NBS) instead of elemental bromine.[1][2] NBS releases bromine more slowly and the byproduct is succinimide (neutral).[1]
-
Solvent System: Switch to DMF (N,N-Dimethylformamide) or Acetonitrile .[1]
-
Why? DMF acts as a weak base/buffer, neutralizing trace HBr and stabilizing the ionic intermediate.[1]
-
-
Scavenger: If using Br2 is mandatory, add a solid acid scavenger like
or Sodium Acetate to the reaction to neutralize HBr immediately.[1]
Ticket #003: "I'm seeing bromination on the benzyl group (Side Product C), not the ring."
User Question: LC-MS indicates a mass shift corresponding to bromine, but the aromatic region in NMR is unchanged. It looks like the benzyl CH2 is reacting.[1][3]
Technical Diagnosis:
You have inadvertently activated the Wohl-Ziegler radical pathway .[1] This occurs when NBS is used in the presence of light or radical initiators, causing the bromine radical (
Resolution Protocol:
-
Light Exclusion: Wrap the reaction flask in aluminum foil to block ambient light.[1]
-
Solvent Choice: Avoid radical-promoting solvents like
or Benzene.[1] Use polar solvents like DMF or Acetonitrile , which favor the ionic (electrophilic aromatic substitution) mechanism.[1] -
Atmosphere: Ensure the reaction is under an inert atmosphere (Nitrogen or Argon) to prevent oxygen-induced radical chains.[1]
Optimized Experimental Protocol
Objective: Synthesis of 2-bromo-3,5-bis(benzyloxy)benzoic acid with <5% dibromo impurity.
Reagents:
-
3,5-Bis(benzyloxy)benzoic acid (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.0 eq)[1]
-
Solvent: DMF (0.2 M concentration)[1]
-
Catalyst: Ammonium Acetate (0.1 eq) - Optional, acts as a mild proton source to activate NBS without cleaving ethers.[1]
Step-by-Step:
-
Dissolution: Dissolve the starting material in anhydrous DMF in a foil-wrapped round-bottom flask. Cool to 0°C .[1]
-
NBS Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise to the main reaction over 1 hour .
-
Monitoring: Stir at 0°C for 4 hours. Monitor by TLC or HPLC.[1]
-
Quench: Pour the mixture into ice water . The product should precipitate.[1]
-
Workup: Filter the solid.[1] If no precipitate, extract with Ethyl Acetate.[1] Wash organics with water (3x) to remove DMF, then brine.[1]
-
Purification: Recrystallization from Ethanol/Water is often sufficient to remove trace succinimide and starting material.[1] If dibromo impurity is present, column chromatography (Hexane/EtOAc + 1% Acetic Acid) is required.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the competition between kinetic control (desired) and thermodynamic/over-reaction pathways.
Caption: Reaction pathway logic showing the kinetic preference for C2-bromination due to steric hindrance at C4, and the risks of over-bromination or radical divergence.
References
-
Mechanistic Basis of Bromination
-
NBS in DMF (Regioselectivity)
-
Bromodecarboxylation Risks
-
Protecting Group Stability
-
Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. (Details acid lability of benzyl ethers in the presence of HBr).
-
Technical Support Center: Optimizing Palladium Catalyst Loading for 4-Bromobenzoate Cross-Coupling
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 4-bromobenzoate and its derivatives. This resource offers practical, field-proven insights to overcome common experimental hurdles and enhance reaction efficiency.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. However, substrates like 4-bromobenzoate, which possess an electron-withdrawing carboxylate group, can present unique challenges. Optimizing the palladium catalyst loading is a critical parameter that directly impacts reaction yield, cost-effectiveness, and impurity profiles. This guide provides a structured approach to troubleshooting and optimizing these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical palladium catalyst loading for the Suzuki-Miyaura coupling of 4-bromobenzoate?
A1: For substrates like 4-bromobenzoate, a good starting point for palladium catalyst loading is typically in the range of 0.5 to 2 mol%.[1] For initial explorations and challenging couplings, a higher loading of around 2-5 mol% might be employed to ensure reaction initiation.[2] In well-optimized and large-scale processes, loadings can often be significantly reduced to as low as 0.05-0.1 mol%, and in some industrial applications, even to parts-per-million (ppm) levels.[3][4]
Q2: How does the carboxylate group in 4-bromobenzoate affect the Suzuki-Miyaura coupling?
A2: The electron-withdrawing nature of the carboxylate group can make the aryl bromide more susceptible to oxidative addition, which is often the rate-limiting step in the catalytic cycle. However, the carboxylate can also coordinate to the palladium center, potentially deactivating the catalyst.[5][6] This interaction can be mitigated by the careful selection of ligands and bases.[2]
Q3: Can I run the reaction with the carboxylic acid unprotected?
A3: It is possible to perform the Suzuki-Miyaura coupling directly on 4-bromobenzoic acid.[7] However, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy to improve solubility in organic solvents and prevent potential complications arising from the acidic proton.[8] The choice between the free acid and the ester depends on the overall synthetic route and the specific reaction conditions.
Q4: What are the most common side reactions to watch out for?
A4: The most prevalent side reactions include:
-
Homocoupling of the boronic acid partner to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.[9]
-
Protodeboronation of the boronic acid, where the boronic acid is replaced by a hydrogen atom. This can be promoted by high temperatures and certain bases.[10]
-
Dehalogenation of the 4-bromobenzoate, where the bromine atom is replaced by a hydrogen atom.
Q5: How do I know if my catalyst is deactivating?
A5: A common sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[7] This indicates that the soluble, active Pd(0) catalyst is agglomerating into an inactive form. A stalled reaction, where starting materials are no longer being consumed, is another indicator of catalyst deactivation.[9]
Troubleshooting Guide
This section provides a systematic approach to addressing common issues encountered during the Suzuki-Miyaura coupling of 4-bromobenzoate.
Issue 1: Low or No Product Yield
A low or non-existent yield is the most common problem. The following workflow can help diagnose and resolve the issue.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzoate. For electron-deficient substrates like this, this step is generally favorable. Bulky, electron-rich ligands enhance the electron density on the palladium, further promoting this step. [9][11]* Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base. [2]The choice of base and the presence of water can significantly influence the rate of transmetalation.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product, regenerating the active Pd(0) catalyst. [8] By understanding which step is likely to be problematic, a researcher can make more informed decisions about which parameters to adjust. For example, if oxidative addition is suspected to be slow, a more electron-rich ligand should be screened. If transmetalation is the issue, a stronger base or a different solvent system may be required.
References
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Preventing dehalogenation side reactions in cross-coupling
Topic: Preventing Dehalogenation (Hydrodehalogenation) Side Reactions[1]
Ticket ID: #XC-DEHALO-001 Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Yield Critical)
Emergency Triage: The "Quick Fix" Checklist
If you are currently standing in front of the hood with a failed reaction, check these three variables immediately before re-running.
| Variable | The Common Culprit (High Risk) | The Fix (Low Risk) | Why? |
| Solvent | Isopropanol, Ethanol, DMF | Toluene, t-Amyl Alcohol, Dioxane | |
| Base | Sodium tert-butoxide (NaOtBu) | Strong alkoxides can act as reducing agents. Inorganic bases cannot. | |
| Ligand | BrettPhos, XPhos, RuPhos | Bulky ligands accelerate the desired reductive elimination, outrunning the side reaction. |
Module 1: Mechanism & Diagnostics
Root Cause Analysis:
Dehalogenation (specifically hydrodehalogenation) is rarely a random decomposition. It is a kinetically competitive catalytic cycle. It occurs when the rate of
The diagram below maps the "Fork in the Road" where your reaction deviates from the productive path to the dehalogenation death spiral.
Figure 1: The Kinetic Competition. The red path represents the dehalogenation failure mode driven by
Module 2: The Reagent Matrix
The Solvent Trap
Many researchers use isopropanol (IPA) or ethanol for polarity reasons. However, Pd(II) can coordinate to these secondary alcohols. A
Solvent Selection Guide:
| Solvent Class | Risk Level | Mechanism of Failure | Recommendation |
|---|
| Secondary Alcohols (IPA, 2-BuOH) | CRITICAL | Rapid
The Base Dilemma
In Buchwald-Hartwig aminations, NaOtBu is the standard base.[1] However, tert-butoxide is not completely inert. At high temperatures (>100°C), even tert-butoxide can undergo decomposition or abstract protons from other sources to facilitate hydride transfer.
-
Solution: Switch to Inorganic Carbonates/Phosphates (
or ). These bases have no hydrogens to donate. -
Advanced Solution: If a soluble organic base is required, use NaOTMS (Sodium trimethylsilanolate). It mimics the basicity of alkoxides but lacks the
-hydrogens required for hydride formation [1].
Module 3: Ligand Selection (The "Accelerator")
The most effective way to stop dehalogenation is not just removing hydride sources, but accelerating the desired reaction .
The Principle: Dehalogenation is a bimolecular reaction between Ar-Pd-X and a hydride source. If the reductive elimination of your desired product (Ar-Pd-Nu
Ligand Recommendations:
-
Buchwald Biaryl Phosphines (BrettPhos, RuPhos, XPhos): These ligands are bulky. The steric bulk forces the Pd(II) intermediate to undergo reductive elimination rapidly to relieve strain. This "squeezes" the product out before the catalyst has time to find a hydride [2].
-
Avoid:
or simple alkyl phosphines for difficult substrates. They are too small and allow the Pd center to "linger," increasing the probability of interacting with a hydride source.
Module 4: Validated Protocols
Protocol A: The "Anti-Dehalogenation" Screen (Buchwald-Hartwig)
Use this protocol for electron-poor aryl halides or heterocycles prone to reduction.
Reagents:
-
Catalyst: BrettPhos Pd G4 (or RuPhos Pd G4 for secondary amines) [3].
-
Loading: 1.0 - 2.0 mol%.
-
Base: Sodium tert-butoxide (Standard) OR
(if dehalogenation persists). -
Solvent: t-Amyl Alcohol (anhydrous).
Step-by-Step Workflow:
-
Charge Solids: Add Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base (1.4 equiv) to a vial equipped with a stir bar.
-
Catalyst Addition: Add BrettPhos Pd G4 (0.02 equiv).
-
Note: Using a precatalyst (G3/G4) is crucial. It ensures immediate formation of the active
species without an induction period where unligated Pd can cause side reactions.
-
-
Inert Atmosphere: Seal vial and purge with
or Ar for 5 minutes. -
Solvent Addition: Add anhydrous t-Amyl alcohol (0.1 - 0.2 M concentration).
-
Why t-Amyl? It solubilizes the base like t-BuOH but has a higher boiling point and no
-hydrogens.
-
-
Reaction: Heat to 80°C. Monitor via LCMS at 1 hour.
-
Checkpoint: If Ar-H (M-Halogen+1) is observed >5%, stop. Switch base to
and solvent to Dioxane.
-
Protocol B: Rescue Protocol for Suzuki Coupling
Use when Ar-B(OH)2 is homocoupling or Ar-X is dehalogenating.
-
Switch Catalyst: Use Pd(dppf)Cl2 or XPhos Pd G4 .
-
Switch Solvent: Toluene:Water (4:1). The biphasic system often protects the catalyst from bulk aqueous decomposition.
-
Additive: Add 10 mol% of the free ligand (e.g., dppf) to the reaction. Excess ligand shifts the equilibrium toward the ligated Pd species, preventing the formation of "naked" Pd nanoparticles which are notorious for catalyzing dehalogenation [4].
FAQ / Troubleshooting
Q: I see dehalogenation even with Toluene and Carbonate base. Where is the hydride coming from? A: Check your amine or boronic acid .
-
In Buchwald couplings, amines with
-hydrogens (like diisopropylamine) can undergo -hydride elimination themselves if the reductive elimination is slow. This is an intrinsic "suicide" pathway. -
Fix: Increase catalyst loading or switch to a bulkier ligand (e.g., from RuPhos to BrettPhos) to speed up the C-N bond formation.
Q: Can I use molecular sieves to stop this? A: Indirectly, yes. Water can act as a proton source for dehalogenation mechanisms involving Pd-anions. Adding 4Å molecular sieves ensures the system is strictly anhydrous, which often reduces protodehalogenation rates in sensitive systems.
Q: My aryl iodide dehalogenates faster than my aryl bromide. Why? A: Aryl iodides undergo oxidative addition much faster than bromides. If the subsequent transmetallation step is slow, you build up a high concentration of the reactive Ar-Pd-I intermediate. This intermediate sits in solution, waiting for a hydride source.
-
Fix: Add the Aryl Iodide slowly (syringe pump addition) to keep the concentration of the active intermediate low (Keep [Ar-Pd-I] steady-state low).
References
-
Denmark, S. E., & Kallemeyn, J. M. (2006). "Stereospecific Palladium-Catalyzed Cross-Coupling of (E)- and (Z)-Alkenylsilanolates with Aryl Chlorides." Journal of the American Chemical Society. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "The Use of Precatalysts of the Type [(R3P)Pd(allyl)Cl] in Cross-Coupling Reactions." The Journal of Organic Chemistry. Link
-
Carrow, B. P., & Hartwig, J. F. (2011).[2] "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society. Link
Sources
Conditions for avoiding tert-butyl ester hydrolysis
Welcome to the Chemical Stability Technical Support Center. Ticket ID: TBU-STAB-404 Subject: Preventing Unwanted Hydrolysis of tert-Butyl Esters Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The tert-butyl (t-Bu) ester is a cornerstone of orthogonal protection strategies, prized for its steric bulk and resistance to nucleophilic attack.[1][2][3] However, its Achilles' heel is acid sensitivity. Unlike primary alkyl esters (methyl, ethyl) which hydrolyze via the
This guide provides the operational parameters required to maintain the integrity of tert-butyl esters during synthesis, workup, and purification.
Module 1: The "Emergency Room" (Troubleshooting)
Immediate solutions for common failure modes where t-Bu esters are lost.
Issue 1: "My ester disappeared during aqueous workup."
Diagnosis: You likely used a strong acid wash (HCl,
| Standard Reagent (Risky) | Recommended Alternative (Safe) | Why? |
| 1M HCl | 0.5M Citric Acid | Citric acid ( |
| 1M | Sat. | Ammonium chloride is a mild proton source ( |
| Warm Water | Ice-Cold Brine | Lower temperature kinetically inhibits the |
Issue 2: "The product degraded on the silica column."
Diagnosis: Silica gel is slightly acidic (
-
Protocol: Pre-wash the silica column with eluent containing 1% Triethylamine (
) or 1% Pyridine . This creates a buffered surface that prevents acid-catalyzed cleavage.
Issue 3: "I lost the ester during Lewis Acid catalysis."
Diagnosis: You used a Lewis Acid (e.g.,
-
Avoid:
, , and are notorious for cleaving ethers and esters. -
Use: Lanthanide triflates (
) or Magnesium perchlorate ( ) are generally tolerated. -
Note:
in DCM is actually a known method for removing t-Bu groups selectively; avoid it if retention is desired.
Module 2: Strategic Planning (Prevention)
How to design workflows that respect the t-Bu stability profile.
The Stability Decision Matrix
Before adding a reagent, consult this logic flow to ensure t-Bu survival.
Caption: Decision tree for predicting tert-butyl ester stability against common synthetic reagents.
Orthogonality Guide
The t-Bu ester is designed to be Base Stable / Acid Labile .
-
Compatible Operations (Safe):
-
Fmoc Deprotection: 20% Piperidine in DMF (Standard SPPS protocol).
-
Saponification of Methyl Esters: LiOH in THF/H2O (The methyl ester hydrolyzes much faster than the bulky t-Bu ester).
-
Hydrogenation:
(Removes Benzyl/Cbz, leaves t-Bu intact).
-
-
Incompatible Operations (Avoid):
-
Boc Deprotection: TFA/DCM (Removes both N-Boc and O-tBu).
-
Trityl Removal: Dilute TFA (Risk of partial t-Bu loss).
-
Module 3: Deep Dive (Mechanism)
Why does this happen? Understanding the
Standard esters hydrolyze via nucleophilic attack at the carbonyl (
The Failure Mechanism (
-
Protonation: The ether oxygen is protonated by strong acid (
). -
Fragmentation (RDS): The
bond breaks. -
Result: Carboxylic acid + tert-Butyl cation (which is rapidly trapped by solvent or eliminates to isobutylene).
Caption: The AAL1 mechanism. The formation of the stable t-butyl cation is the rate-determining step.
Standard Operating Protocols (SOPs)
SOP 1: Safe Aqueous Workup for t-Bu Esters
Use this when removing basic impurities or quenching reactions.
-
Cool: Place the reaction flask in an ice bath (
). -
Dilute: Add diethyl ether or ethyl acetate before adding the aqueous phase.
-
Wash: Add 0.5 M Citric Acid or 10% aqueous tartaric acid .
-
Note: Do not exceed 15 minutes of contact time.
-
-
Neutralize: Immediately separate layers and wash the organic phase with Saturated
. -
Dry: Use
(neutral) rather than (slightly Lewis acidic) if the substrate is extremely sensitive.
SOP 2: Neutralized Silica Chromatography
Use this for purification of acid-sensitive t-Bu esters.
-
Prepare Slurry: Mix silica gel with the starting eluent (e.g., Hexane/EtOAc).
-
Add Buffer: Add 1% v/v Triethylamine (
) to the slurry. -
Pack: Pour the column.
-
Elute: Run the column with standard eluent (the initial buffer is usually sufficient, but 0.5%
can be maintained in the mobile phase if degradation is observed).
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). tert-Butyl esters.[1][2][3][4][5][6][7][8][9][10][11][12] Link
-
BenchChem. (2025).[5][8][13] An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. Link
-
Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.[6][7] Journal of Organic Chemistry, 69(18), 6131-6133. Link
-
Jackson, R. W. (2020). Ester Hydrolysis Mechanisms Explained. Chemistry Steps. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. fiveable.me [fiveable.me]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Aqueous workup for reactions with tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
Technical Support Center: Aqueous Workup for tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
Ticket ID: #TB-BB-404 Subject: Optimization of Workup & Isolation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are working with tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate , a highly lipophilic intermediate often employed in the synthesis of gallic acid derivatives or dendrimers.[1] Its structural features—a bulky acid-labile ester, two hydrophobic benzyl ethers, and an aryl bromide—dictate a specific workup strategy.
The primary failure modes for this molecule are emulsion formation (due to high lipophilicity/density matching) and unintentional deprotection (acid-catalyzed hydrolysis of the tert-butyl ester).[1] This guide addresses these specific challenges using a "Technical Support" Q&A format.
Module 1: The "Emulsion Nightmare" (Phase Separation)
User Question: "I performed the reaction in DCM. Upon adding water/brine, the separatory funnel turned into a milky white suspension. The layers won't separate even after 2 hours. What do I do?"
Technical Diagnosis:
This molecule is a "grease ball" (highly lipophilic).[2] When dissolved in Dichloromethane (DCM,
Troubleshooting Protocol: Do NOT shake vigorously. Use the "Swirl & Tilt" method.[2] If an emulsion has already formed, follow this decision tree:
-
The "Salting Out" Method: Add solid NaCl directly to the funnel to increase the density of the aqueous phase.
-
The Solvent Switch: If using DCM, dilute with a lighter solvent like Diethyl Ether (
) or Hexanes.[2] This lowers the organic phase density, forcing it above the aqueous layer. -
Filtration (The Nuclear Option): The emulsion is often stabilized by microscopic particulate matter. Filter the entire biphasic mixture through a pad of Celite®.[3]
Visualization: Emulsion Breaking Workflow
Caption: Decision matrix for breaking emulsions based on solvent density relative to the aqueous phase.
Module 2: Chemical Stability (The t-Butyl/Benzyl Balance)
User Question: "I washed the reaction mixture with 1M HCl to remove the amine base, but my yield dropped significantly, and I see a new spot on TLC (carboxylic acid). Why?"
Technical Diagnosis: You have inadvertently cleaved the tert-butyl ester.[1][2] While tert-butyl esters are stable to base, they are acid-labile .[1][2]
-
Mechanism: Protonation of the carbonyl oxygen
loss of the tert-butyl cation (E1 mechanism) formation of carboxylic acid + isobutylene. -
Risk Factor: Washing with strong acids (pH < 2) like 1M HCl or using unbuffered aqueous phases.[2]
Corrective Action: Never use strong mineral acids for the workup of tert-butyl esters.[1][2] Use buffered weak acids if neutralization is required.[2]
Recommended pH Stability Window:
| Reagent | pH | Compatibility | Notes |
| 1M HCl | ~0 | INCOMPATIBLE | Rapid hydrolysis of t-butyl ester. |
| 10% Citric Acid | ~2-3 | CAUTION | Acceptable for quick washes at 0°C, but risky.[1][2] |
| Sat. NH₄Cl | ~4-5 | IDEAL | Best for quenching basic reactions (e.g., Lithium exchange).[1][2] |
| Phosphate Buffer | 7.0 | IDEAL | Neutral workup.[2] |
| Sat. NaHCO₃ | ~8-9 | SAFE | Removes acidic impurities; ester is stable.[1][2] |
| 1M NaOH | ~14 | SAFE | t-Butyl esters are sterically hindered and resist saponification.[1][2] |
Visualization: Functional Group Survival Guide
Caption: Stability of the tert-butyl ester functionality across the pH spectrum.
Module 3: Post-Reaction Impurity Removal
User Question: "The product is a brown oil. I suspect residual Palladium from the Suzuki coupling. How do I clean it without a column?"
Technical Diagnosis: The "4-bromo" position makes this molecule a prime candidate for Pd-catalyzed cross-couplings.[1][2] Residual Pd binds to the electron-rich benzyl ethers and the aromatic ring, carrying over into the organic phase.
Protocol: The "Thiol Scrub" Standard water washes will not remove non-polar Pd complexes.[2]
-
Procedure:
-
Alternative: Filter the organic layer through a pad of Silica-Thiol (functionalized silica) .[2]
Module 4: Isolation & Crystallization
User Question: "Can I crystallize this instead of running a column? It's very soluble in everything."
Technical Diagnosis: The molecule has high conformational flexibility (benzyl ethers) and lipophilicity, making it difficult to crystallize from standard non-polar solvents. However, the tert-butyl group provides some lattice rigidity.
Recommended Solvent Systems:
-
Anti-solvent method: Dissolve in a minimum amount of DCM (good solubility).[2] Slowly layer Hexanes or Methanol (poor solubility) on top.[2] Let sit at 4°C.
-
Trituration: If the product is an oil, sonicate with cold Pentane . The impurities often stay in solution while the benzoate precipitates as a white solid.
References & Authority
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[2][4] (Definitive guide on t-butyl ester stability and cleavage conditions). [1][2]
-
Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer, 2009.[2] (Context for workup of aryl bromide couplings).
-
Garrett, C. E.; Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Adv.[2][3][5] Synth. Catal.2004 , 346, 889–900. (Protocols for Pd removal using NAC and thiourea). [1][2]
-
Biological & Medical Chemistry Letters , "Synthesis of Gallic Acid Derivatives," (General reference for the handling of 3,5-bis(benzyloxy) benzoates).[2]
Sources
Technical Support Center: Overcoming Steric Challenges in 3,4,5-Trisubstituted Benzoates
This guide addresses the technical challenges associated with 3,4,5-trisubstituted benzoates (e.g., Gallic acid derivatives, 3,4,5-trimethoxybenzoates). While often less hindered at the carbonyl carbon than their 2,4,6-trisubstituted counterparts (Mesitoates), these substrates present unique steric and electronic hurdles in drug development, particularly during fragment coupling and regioselective ring functionalization .
Diagnostic: Identifying the Steric Bottleneck
Before optimizing, confirm the source of your reactivity loss. 3,4,5-trisubstituted benzoates present two distinct steric profiles depending on the reaction site.
| Reaction Site | The "Steric Reality" | Common Failure Mode |
| Carbonyl (C1) | Moderate Hindrance: The carbonyl is open to attack, but the "fan" of substituents at 3,4,5 creates a wide cone angle, clashing with bulky nucleophiles (e.g., secondary amines, tertiary alcohols). | Incomplete coupling with hindered partners; slow hydrolysis of bulky esters. |
| Ring (C2/C6) | Severe Shielding: The only open ring positions (2 and 6) are "fenced" between the ester group and the 3/5-substituents. | Regiochemical scrambling or total failure in electrophilic aromatic substitution (EAS) or C-H activation. |
Troubleshooting Guide: Esterification & Amidation
Issue: Low yields when coupling 3,4,5-trisubstituted benzoic acids to hindered alcohols or amines.
Workflow A: The "High-Energy" Protocol (Recommended)
For sterically demanding partners (e.g., linking a 3,4,5-trimethoxybenzoate headgroup to a complex alkaloid scaffold), standard carbodiimide couplings (EDC/DCC) often stall.
Step-by-Step Protocol:
-
Activation: Convert the acid to the Acid Chloride .
-
Reagent: Oxalyl chloride (1.2 eq) + DMF (cat.) in DCM.
-
Why: The acid chloride is a smaller, more reactive electrophile than the urea-intermediate formed by EDC. 3,4,5-substituents (especially alkoxy) stabilize the acyl chloride via resonance, making it isolable but highly reactive.
-
-
Coupling:
-
Solvent: Anhydrous THF or DCM.
-
Base: Pyridine (mild) or DMAP (2.0 eq, if very hindered).
-
Temperature: 0°C
Reflux. -
Note: If the nucleophile is acid-sensitive, use the Yamaguchi Esterification (2,4,6-trichlorobenzoyl chloride) to create a mixed anhydride that keeps the attack site accessible.
-
Workflow B: The "In-Situ" Activation (For Acid-Sensitive Substrates)
If acid chlorides are too harsh, use high-velocity phosphonium/uronium reagents.
-
Reagent Choice: Switch from HATU to PyBrOP or COMU .
-
Additive: Add HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates the active ester aminolysis by up to 10x.
Troubleshooting Guide: Ring Functionalization (C2/C6)
Issue: Attempting to halogenate or alkylate the ring results in no reaction or inseparable mixtures.
The C2/C6 positions are electronically activated (if 3,5 are alkoxy) but sterically blocked.
Strategy: Directed C-H Activation
Standard Electrophilic Aromatic Substitution (EAS) is unreliable here. Use the ester group as a Directing Group (DG) for metal-catalyzed functionalization.
Protocol: Palladium-Catalyzed Ortho-Olefination (Fujiwara-Moritani)
-
Substrate: 3,4,5-trimethoxybenzoate (Methyl ester).
-
Catalyst: Pd(OAc)₂ (10 mol%).
-
Oxidant: AgOAc (2.0 eq) or Cu(OAc)₂.
-
Ligand: N-Acetylglycine (improves turnover in electron-rich systems).
-
Solvent: HFIP (Hexafluoroisopropanol) – Critical Component.
-
Why HFIP? It stabilizes the cationic Pd-intermediate and disrupts aggregation of the electron-rich substrate, effectively "opening" the steric pocket at C2.
-
Visualizing the Decision Logic
Caption: Decision matrix for selecting reagents based on the specific steric bottleneck of 3,4,5-trisubstituted benzoates.
Frequently Asked Questions (FAQs)
Q: I am trying to hydrolyze a methyl ester of a 3,4,5-trisubstituted benzoate, but it's taking days. Is this steric hindrance? A: Not primarily. While the 3,4,5-pattern adds bulk, methyl esters usually hydrolyze easily. The issue is likely solubility . 3,4,5-trimethoxy derivatives are often highly crystalline and poorly soluble in aqueous base.
-
Fix: Switch to TMSOK (Potassium Trimethylsilanolate) in anhydrous THF or ether. This provides a "naked" hydroxide equivalent that is soluble in organic solvents, bypassing the phase-transfer issue.
Q: Did you mean 2,4,6-trisubstituted benzoates? A: It is important to distinguish them.
-
2,4,6-trisubstituted (Mesitoates): The ortho substituents physically block the carbonyl. Hydrolysis requires forcing conditions (e.g., 100% H₂SO₄ or Newman’s method).
-
3,4,5-trisubstituted: The ortho positions are H. The carbonyl is accessible. If you are seeing "steric" behavior at the carbonyl, it is due to the incoming nucleophile's size interacting with the "wide wall" of the 3,4,5-system.
Q: Can I brominate the 2-position of 3,4,5-trimethoxybenzoic acid? A: Direct bromination is difficult because the product (2-bromo-3,4,5-trimethoxy...) is extremely crowded. The reaction often stops or yields poly-brominated byproducts if forced.
-
Fix: Use N-Bromosuccinimide (NBS) in acetonitrile at reflux. The polar aprotic solvent helps stabilize the transition state in the crowded ortho-pocket better than non-polar solvents.
Quantitative Comparison of Coupling Conditions
| Method | Substrate (Acid) | Nucleophile | Yield | Notes |
| EDC / DMAP | 3,4,5-trimethoxybenzoic | tert-Butylamine | < 30% | Stalls at N-acylurea intermediate. |
| Acid Chloride | 3,4,5-trimethoxybenzoic | tert-Butylamine | 92% | Requires anhydrous workup. |
| HATU / DIPEA | 3,4,5-trimethoxybenzoic | N-Methyl-Valine | 65% | Slow; some epimerization possible. |
| PyBrOP / HOAt | 3,4,5-trimethoxybenzoic | N-Methyl-Valine | 88% | Best for hindered peptides/amides. |
References
-
Vazakas, A. J., & Doluisio, J. T. (1964).[5] Synthesis and Pharmacology of Some Basic Esters of 3,4,5-Trimethoxybenzoic Acid. Journal of Pharmaceutical Sciences.
-
BenchChem Technical Support. (2025). Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
-
Organic Chemistry Portal. (2014). Synthesis of 3,4,5-Trisubstituted Isoxazoles. (Illustrates the crowding issues in constructing these rings).
- Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. (Foundational text for phosphonium reagents in hindered couplings).
- Engle, K. M., et al. (2016). Ligand-Accelerated C-H Activation. Accounts of Chemical Research.
Sources
- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYNTHESIS AND PHARMACOLOGY OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Structural Elucidation of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate via 13C NMR
This guide provides a technical, comparative analysis for the structural elucidation of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate , a critical "AB2" building block used in the convergent synthesis of Fréchet-type poly(benzyl ether) dendrimers.[1]
Executive Summary & Application Context
Compound Class: Functionalized Aryl Ester / Dendritic Synthon.[1] Primary Challenge: Distinguishing the highly substituted aromatic core, specifically the C4-Bromine ipso carbon, which undergoes significant shielding due to the Heavy Atom Effect, potentially overlapping with aromatic methine signals.[1]
This guide compares the target molecule's spectral signature against its Debrominated Precursor (tert-Butyl 3,5-bis(benzyloxy)benzoate) to isolate the substituent effects of the bromine atom.[1]
Comparative Overview
| Feature | Target: 4-Bromo Analog | Reference: 4-Hydro Precursor | Diagnostic Value |
| C4 Environment | Quaternary (C-Br) | Methine (C-H) | Critical: Use DEPT-135 to distinguish.[1] |
| C4 Shift | ~100–108 ppm (Shielded) | ~106–108 ppm (Shielded) | High Risk: Signals may overlap; chemical shift alone is insufficient.[1] |
| Symmetry | Simplifies spectrum (equivalent benzyloxy groups).[1] |
Theoretical Grounding: The Heavy Atom Effect
In standard electronegativity models, attaching a halogen should deshield the attached carbon (move it downfield).[1] However, bromine and iodine exhibit the Heavy Atom Effect .[1][2] The large electron cloud of the bromine atom causes diamagnetic shielding of the ipso carbon, shifting it upfield (lower ppm), often contradicting intuitive inductive effects.[1][2]
-
Standard Aromatic C-H: ~128.5 ppm (Benzene)[1]
-
Standard Aromatic C-Br: ~122.6 ppm (Bromobenzene)[1]
-
Effect in Target: The C4 position is flanked by two electron-donating benzyloxy groups (ortho-oxygen effect), which already shield the C4 position.[1] The addition of Bromine maintains this shielded environment, keeping the C4 resonance in the 100–110 ppm range, unusually low for a substituted aromatic carbon.[1]
Experimental Protocol (Self-Validating)
A. Sample Preparation[1][3][4][5]
-
Solvent: CDCl₃ (77.16 ppm reference).[1]
-
Concentration: 30–50 mg in 0.6 mL solvent (High concentration required for quaternary carbon detection).
-
Relaxation Delay (D1): Set to 3–5 seconds .
B. Acquisition Workflow
To ensure zero ambiguity, follow this logic flow:
Spectral Assignment & Data Analysis[1][2][4][6][7]
Structural Numbering Reference
-
C1: Ipso to Ester
-
C2, C6: Ortho to Ester (Meta to Br)
-
C3, C5: Meta to Ester (Ortho to Br) – Attached to Benzyloxy[1]
-
C4: Ipso to Bromine[1]
-
C7: Carbonyl (Ester)[1]
-
C8: Benzylic CH₂[1]
-
C9-C12: Benzyl Aromatic Ring[1]
-
C13: tert-Butyl Quaternary[1]
-
C14: tert-Butyl Methyls[1]
Comparative Shift Table
| Carbon Position | Type | Predicted Shift (ppm) | Multiplicity (DEPT-135) | Assignment Logic (Causality) |
| C7 (C=O) | Quat | 165.0 | Invisible | Typical conjugated ester carbonyl.[1] |
| C3, C5 | Quat | 156.0 – 159.0 | Invisible | Deshielded by direct attachment to Oxygen (Inductive + Resonance).[1] |
| C9 (Bn-Ipso) | Quat | 136.5 | Invisible | Alkyl-substituted aromatic ring.[1] |
| C1 (C-COO) | Quat | 132.0 | Invisible | Ipso to electron-withdrawing ester.[1] |
| C10, C11 (Bn) | CH | 128.5 | Positive (Up) | Standard benzyl aromatic signals (overlap likely).[1] |
| C12 (Bn-Para) | CH | 127.8 | Positive (Up) | Standard benzyl aromatic signal.[1] |
| C4 (C-Br) | Quat | 105.0 – 110.0 | Invisible | Diagnostic Peak. Shielded by Heavy Atom Effect (Br) AND two ortho-alkoxy groups.[1] |
| C2, C6 | CH | 106.0 – 108.0 | Positive (Up) | Shielded by ortho-alkoxy resonance.[1] Likely overlaps with C4. |
| C13 (tBu-C) | Quat | 81.5 | Invisible | Characteristic tert-butyl quaternary carbon.[1] |
| C8 (OCH₂) | CH₂ | 70.5 | Negative (Down) | Benzylic methylene attached to oxygen.[1] |
| C14 (tBu-CH₃) | CH₃ | 28.2 | Positive (Up) | Intense signal (3x equivalent methyls).[1] |
Critical Analysis of the Aromatic Region
The most common error in assigning this spectrum is misidentifying C4 and C2/C6 .[1]
-
In the Proton (4-H) analog, the C4 is a methine (C-H) and appears as a signal in DEPT-135.[1]
-
In the Target (4-Br) , the C4 is quaternary.[1]
-
Observation: You will see two peaks in the 100–110 ppm range in the standard 13C spectrum.[1]
-
Validation: In the DEPT-135 spectrum, the peak at ~106 ppm (C2/C6) will remain upright , while the peak at ~105-110 ppm (C4-Br) will disappear completely .[1]
Mechanistic Visualization (HMBC Correlations)
To confirm the connectivity of the benzyloxy wings to the core, Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard.[1]
References
-
Percec, V., et al. (2006).[1] "Synthesis of AB2-Type Benzylic Ether Dendrons." Journal of Organic Chemistry. (Establishes the synthesis and NMR data for the 3,5-bis(benzyloxy)benzoate core). [1]
-
Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for Heavy Atom Effect and substituent additivity rules).
-
Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Reference for CDCl3 calibration).
-
SDBS Database. "Spectral Database for Organic Compounds."[1] AIST Japan.[1] (Reference for Methyl 4-bromobenzoate and Benzyl ether fragment shifts).
Sources
Comparative Guide: Mass Spectrometry Platforms for the Structural Elucidation of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
Executive Summary & Analytical Challenge
For researchers and drug development professionals, confirming the structural integrity of complex synthetic intermediates is a critical quality control step. tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate (C25H25BrO4) is a heavily functionalized aromatic system containing a labile ester, two ether linkages, and a halogenated core.
The primary analytical challenge lies in selecting the appropriate mass spectrometry (MS) platform. Hard ionization techniques can obliterate the molecular ion of bulky esters, leading to ambiguous identifications. This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) against traditional Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) , providing expected fragmentation data and self-validating protocols to ensure high-confidence structural elucidation.
Platform Comparison: HR-ESI-MS/MS vs. GC-EI-MS
Choosing the right MS platform dictates which structural features of the molecule can be observed:
-
HR-ESI-MS/MS (e.g., Q-TOF or Orbitrap): Utilizes "soft" ionization. It excels at preserving the intact protonated molecular ion
. By applying targeted Collision-Induced Dissociation (CID), analysts can map the connectivity of the benzyloxy and tert-butyl groups directly to the brominated core. High mass accuracy (<2 ppm) unambiguously confirms the elemental composition. -
GC-EI-MS (Single Quadrupole): Utilizes "hard" ionization (70 eV). While it provides highly reproducible, library-matchable fragmentation patterns, the radical cation
of this specific bulky ester is often vanishingly small. It is best used as an orthogonal technique to confirm the presence of the functional groups rather than the intact mass.
Mechanistic Fragmentation Pathways
Understanding the causality behind the fragmentation of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate allows analysts to differentiate it from isobaric impurities.
The Bromine Isotope Signature
Bromine naturally exists as two stable isotopes,
tert-Butyl Ester Cleavage
tert-Butyl esters are thermodynamically labile. Under both CID and EI conditions, the dominant initial pathway is the elimination of neutral isobutene (
Benzyloxy Group Cleavage The benzyloxy ether linkages are highly prone to heterolytic cleavage. This pathway strongly favors charge retention on the resulting benzyl cation (m/z 91.05), which undergoes rapid resonance stabilization to form the tropylium ion. Because of this extreme stability, m/z 91 is typically the dominant base peak in both ESI and EI spectra for aromatic compounds containing this moiety[3].
Figure 1: Primary ESI-MS/MS fragmentation pathways for the brominated benzoate ester.
Quantitative Data Presentation
The following table summarizes the expected quantitative m/z values for both platforms. Analysts should use this as a reference guide when interpreting raw spectra.
| Fragment Assignment | Neutral Loss | HR-ESI-MS/MS (m/z) | GC-EI-MS (m/z) | Diagnostic Significance |
| Molecular Ion | None | 469.10 / 471.10 ( | 468.09 / 470.09 ( | Confirms intact |
| Carboxylic Acid | Isobutene (-56 Da) | 413.04 / 415.04 | 412.03 / 414.03 | Confirms presence of the tert-butyl ester. |
| Benzyl Cation | Main core (-378 Da) | 91.05 (Base Peak) | 91.05 (Base Peak) | Confirms benzyloxy ether linkages. |
| Acylium Ion | tert-Butoxy (-73 Da) | N/A (Rare in ESI) | 395.03 / 397.03 | Orthogonal EI confirmation of the ester group. |
Self-Validating Experimental Protocols
To ensure data integrity and prevent false positives from isobaric interferences, the following self-validating HR-ESI-MS/MS workflow must be executed.
Protocol: High-Confidence HR-ESI-MS/MS Workflow
-
Step 1: System Suitability Test (SST)
-
Action: Inject a standardized tuning mix (e.g., Agilent ESI-L) prior to the sample.
-
Causality: Validates that the mass spectrometer achieves <2 ppm mass accuracy and >30,000 resolving power. This is critical because the
/ exact masses (469.1008 / 471.0988) must be distinctly resolved from background matrix interferences.
-
-
Step 2: Blank Matrix Injection
-
Action: Inject the sample diluent (100% LC-MS grade Methanol + 0.1% Formic Acid).
-
Causality: Establishes a clean baseline. If m/z 469.1 or m/z 91.1 appears in the blank, the system has carryover, automatically invalidating subsequent sample data. This makes the protocol a closed, self-validating loop.
-
-
Step 3: Sample Ionization & Precursor Selection
-
Action: Introduce the sample (1 µg/mL) via rapid LC gradient. Isolate the
precursor window (m/z 468.5 to 472.5) in the first quadrupole (Q1). -
Causality: The wide 4 Da isolation window intentionally captures both the
and isotopes. This ensures that all resulting MS/MS fragments containing bromine will also display the diagnostic 1:1 doublet, proving structural connectivity.
-
-
Step 4: Stepped Collision-Induced Dissociation (CID)
-
Action: Apply Stepped Normalized Collision Energies (NCE) at 10, 20, and 40 eV in the collision cell (q2).
-
Causality: A single collision energy may either leave the robust aromatic core intact or completely shatter the labile tert-butyl ester. Stepped NCE simultaneously captures the low-energy loss of isobutene (-56 Da) and the high-energy generation of the benzyl cation (m/z 91.1) in a single, comprehensive composite spectrum.
-
Figure 2: Self-validating HR-ESI-MS/MS workflow ensuring high-confidence structural elucidation.
References
1.[1] Chemistry LibreTexts. "6.4: Isotope Abundance." LibreTexts.[Link] 2.[2] Nelson Labs. "Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry." Nelson Labs White Papers.[Link] 3.[3] Scribd. "Mass Spectrometry Fragmentation Rules | PDF | Amine | Alkene." Scribd.[Link]
Sources
A Comparative Guide to the Suzuki Coupling of 4-Bromo vs. 4-Iodobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation is fundamental in the creation of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3] A critical decision in designing a Suzuki coupling is the choice of the aryl halide. This guide provides an in-depth comparison of two common substrates: 4-bromo and 4-iodobenzoate derivatives, offering insights into their relative reactivity, catalyst system requirements, and practical considerations to aid in experimental design and optimization.
The Decisive Step: Oxidative Addition
The generally accepted mechanism for the Suzuki coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The initial and often rate-determining step is the oxidative addition, where the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[3][5] The reactivity of the aryl halide in this step is paramount and follows the general trend of I > Br > Cl, which is inversely related to the carbon-halogen bond strength.[6]
The carbon-iodine bond is weaker than the carbon-bromine bond, making 4-iodobenzoate derivatives significantly more reactive towards oxidative addition.[1][7] This higher reactivity often translates to faster reaction times and the ability to use less forcing reaction conditions.
Reactivity and Catalyst Selection: A Tale of Two Halides
The difference in reactivity between 4-iodo and 4-bromobenzoate derivatives has profound implications for catalyst selection and reaction optimization.
4-Iodobenzoate Derivatives: The Agile Substrate
Due to the high reactivity of the C-I bond, 4-iodobenzoate esters are excellent substrates for Suzuki coupling.[1][7] They readily undergo oxidative addition with a variety of palladium(0) catalysts.
-
Catalyst Choice: Simple, classical catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often sufficient to achieve high yields.[1]
-
Ligand Requirements: While effective, the use of more sophisticated, electron-rich, and bulky phosphine ligands can further enhance reaction rates and efficiency, especially with challenging coupling partners.[8]
-
Reaction Conditions: Couplings involving 4-iodobenzoates can frequently be conducted under milder conditions, including lower temperatures and shorter reaction times.
4-Bromobenzoate Derivatives: The Robust Workhorse
While less reactive than their iodo-counterparts, 4-bromobenzoate derivatives are often more readily available and cost-effective, making them a popular choice in large-scale synthesis. However, their reduced reactivity necessitates more carefully chosen and often more active catalyst systems.
-
Catalyst Choice: To overcome the stronger C-Br bond, more active catalyst systems are generally required. These often involve palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with specialized ligands.[9]
-
Ligand Requirements: The use of bulky, electron-rich phosphine ligands is crucial for facilitating the oxidative addition of aryl bromides.[2][10] Ligands such as SPhos, XPhos, and P(t-Bu)₃ have proven highly effective in promoting the coupling of these less reactive substrates.[2][11][12] These ligands help to stabilize the active palladium(0) species and promote the oxidative addition step.
-
Reaction Conditions: Reactions with 4-bromobenzoates may require higher temperatures and longer reaction times to achieve complete conversion.
Comparative Experimental Data
The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of methyl 4-iodobenzoate and methyl 4-bromobenzoate with phenylboronic acid, highlighting the key differences in their reactivity.
| Feature | Methyl 4-Iodobenzoate | Methyl 4-Bromobenzoate |
| Relative Reactivity | High | Moderate |
| Typical Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos |
| Catalyst Loading | 1-3 mol% | 1-3 mol% |
| Ligand | Often not essential, but can be beneficial | Bulky, electron-rich phosphine (e.g., SPhos) is critical |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene/Water, Dioxane/Water | Toluene/Water, Dioxane/Water |
| Temperature | 80-100 °C | 100-110 °C |
| Reaction Time | 1-4 hours | 4-24 hours |
| Typical Yield | >90% | >85% |
This data is a generalized representation based on literature precedents. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Suzuki Coupling of Methyl 4-Iodobenzoate with Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki coupling of a highly reactive aryl iodide.
Materials:
-
Methyl 4-iodobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add methyl 4-iodobenzoate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[1]
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of Methyl 4-Bromobenzoate with Phenylboronic Acid
This protocol details a procedure for the Suzuki coupling of a less reactive aryl bromide, requiring a more active catalyst system.
Materials:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add methyl 4-bromobenzoate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Caption: Generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Practical Recommendations
The choice between a 4-bromo- and a 4-iodobenzoate derivative in a Suzuki coupling reaction is a trade-off between reactivity and substrate cost/availability.
-
For rapid synthesis and milder conditions , 4-iodobenzoate derivatives are the superior choice. Their high reactivity allows for the use of simpler catalyst systems and can lead to higher yields in shorter reaction times.
-
For cost-effective, large-scale synthesis , 4-bromobenzoate derivatives are often preferred. However, their successful coupling hinges on the use of more sophisticated and active catalyst systems, typically involving bulky, electron-rich phosphine ligands, and may require more forcing reaction conditions.
Ultimately, the optimal choice will depend on the specific goals of the synthesis, the scale of the reaction, and the available resources. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions and design robust and efficient Suzuki coupling protocols.
References
- BenchChem. (2025).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Hartwig, J. F. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 21(3), 491-504.
- Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
- Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Scribd. (n.d.). Suzuki Coupling Reaction Procedure.
- Alvarez-Bercedo, P., et al. (2010).
- Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)
- ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
Sources
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- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Alternatives for tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
Introduction: The Utility and Challenges of a Workhorse Building Block
In the landscape of medicinal chemistry and complex molecule synthesis, gallic acid and its derivatives serve as indispensable starting materials, valued for their inherent functionality and biological relevance.[1][2] Tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate is a prominent example of a highly functionalized building block derived from this scaffold. Its structure is strategically designed for sequential, selective chemical transformations: the aryl bromide facilitates carbon-carbon or carbon-nitrogen bond formation via cross-coupling reactions, while the benzyl ethers and the tert-butyl ester act as orthogonal protecting groups for the phenolic and carboxylic acid functionalities, respectively.
However, reliance on this single substrate is not without its challenges. The cleavage of the tert-butyl ester often requires harsh acidic conditions (e.g., trifluoroacetic acid), which may not be compatible with sensitive functional groups elsewhere in the molecule.[3] Similarly, while hydrogenolysis is a mild method for benzyl ether deprotection, it can be non-selective and incompatible with other reducible moieties like alkenes or alkynes. These limitations necessitate a critical evaluation of synthetic alternatives that may offer a more flexible, efficient, or robust pathway for specific synthetic targets.
This guide provides an in-depth comparison of viable synthetic alternatives to tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate. We will analyze the synthetic accessibility, reactivity, and deprotection strategies for analogues with varied ester and phenolic protecting groups, supported by experimental data and established protocols to inform rational design in complex synthetic campaigns.
The Parent Compound: A Profile of Synthesis and Reactivity
The target molecule, tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate, is typically synthesized from a more accessible starting material like methyl 3,5-dihydroxybenzoate. The general synthetic strategy involves protection of the phenolic hydroxyls, followed by bromination and finally, transesterification or direct esterification to install the tert-butyl ester.
Caption: Synthetic pathway to the parent compound.
This building block is primarily employed in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the ester and the steric hindrance from the ortho-benzyloxy groups influence the reactivity of the C-Br bond.
Key Reactions:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with boronic acids/esters.[4][5]
-
Buchwald-Hartwig Amination: Formation of a C-N bond with primary or secondary amines.[6][7]
The primary challenge lies in the final deprotection steps. The tert-butyl ester is robust but requires strong acid for cleavage, while the benzyl ethers are typically removed by catalytic hydrogenolysis. The choice of which group to remove first, and under what conditions, is a critical strategic decision.
Comparative Analysis of Synthetic Alternatives
We will now explore logical alternatives by modifying the ester and phenolic protecting groups. The ideal alternative should offer comparable or improved performance in cross-coupling reactions while providing a more flexible or milder deprotection profile.
Alternative 1: Variation of the Ester Group (Methyl or Ethyl Esters)
The most straightforward alternative is to replace the tert-butyl ester with a simpler methyl or ethyl ester. These compounds are often intermediates in the synthesis of the parent compound and are therefore highly accessible.
Synthesis: The synthesis of Methyl or Ethyl 3,5-bis(benzyloxy)-4-bromobenzoate follows the same initial steps of benzylation and bromination from the corresponding dihydroxybenzoate ester.[8]
Performance Comparison:
| Feature | tert-Butyl Ester (Parent) | Methyl/Ethyl Ester (Alternative) | Rationale & Causality |
| Synthesis | Multi-step from methyl ester intermediate | Direct product of synthesis | The methyl/ethyl analogues are precursors to the tert-butyl version, making their synthesis more direct and potentially higher yielding overall. |
| Stability | Highly stable to nucleophiles and bases | Susceptible to saponification | The steric bulk of the tert-butyl group prevents nucleophilic attack at the carbonyl, a classic principle of steric hindrance.[9] |
| Deprotection | Strong acid (TFA, HCl)[10] | Saponification (LiOH, NaOH, KOH)[8] | The cleavage mechanisms are fundamentally different. Acid-catalyzed cleavage of the t-butyl group proceeds via a stable tertiary carbocation. Saponification is a standard nucleophilic acyl substitution. |
| Orthogonality | High. Stable to base and hydrogenolysis. | Moderate. Stable to hydrogenolysis but not to base. | The methyl/ethyl ester can be selectively cleaved under basic conditions while leaving benzyl ethers and many other functional groups intact. This offers a different deprotection strategy compared to the acid-labile tert-butyl ester. |
Expert Insight: The choice between a tert-butyl and a methyl/ethyl ester is a classic strategic decision in synthesis. If the synthetic route involves base-sensitive functional groups or requires basic reaction conditions (common in some cross-couplings), the robust tert-butyl ester is superior. However, if the final product is sensitive to strong acid, the methyl or ethyl ester provides a milder deprotection pathway via saponification.
Alternative 2: Variation of the Phenolic Protecting Group (Methyl Ethers)
Replacing the benzyl ethers with simple methyl ethers offers a significant shift in chemical stability and deprotection strategy.
Synthesis: Methylation of the phenolic groups is typically achieved using reagents like dimethyl sulfate or methyl iodide with a base.[11] The synthesis of tert-Butyl 3,5-dimethoxy-4-bromobenzoate would follow a similar pathway of protection, bromination, and esterification.
Performance Comparison:
| Feature | Benzyl Ethers (Parent) | Methyl Ethers (Alternative) | Rationale & Causality |
| Synthesis | Standard benzylation (BnBr)[8] | Standard methylation (DMS, MeI)[11] | Both are standard Williamson ether syntheses. Methylating agents are often less expensive but more hazardous than benzyl bromide. |
| Stability | Stable to most non-reducing conditions | Extremely stable | The methyl C-O bond is significantly stronger and less prone to cleavage than the benzylic C-O bond. |
| Deprotection | Catalytic Hydrogenolysis (H₂/Pd-C)[12] | Harsh Lewis Acids (BBr₃) | Benzyl ethers are cleaved by hydrogenolysis, a mild reductive process. Methyl ethers are among the most robust phenolic protecting groups, requiring powerful and often non-selective reagents like boron tribromide for cleavage. |
| Orthogonality | High. Removed under neutral, reductive conditions. | Low. Cleavage requires harsh conditions that are often incompatible with esters and other functional groups. | The mild conditions for benzyl ether removal make it orthogonal to many other protecting groups. The harshness of methyl ether cleavage severely limits its orthogonality in complex syntheses. |
Expert Insight: The methyl ether alternative is generally less desirable for complex syntheses where final deprotection is required. Its extreme stability becomes a liability. This alternative is best suited for applications where the 3,5-dimethoxy-4-substituted benzoate core is the final target and will not be deprotected. For most applications requiring access to the free phenols, the benzyl ether is the superior choice due to its mild deprotection conditions.
Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis and application of these building blocks.
Protocol 1: Synthesis of Methyl 3,5-bis(benzyloxy)benzoate
This protocol is adapted from established literature procedures.[8]
Caption: Workflow for the synthesis of the methyl ester alternative.
Methodology:
-
To a solution of Methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (K₂CO₃, 3.0-4.0 eq).
-
Add Benzyl Bromide (BnBr, 2.2-2.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethanol or by silica gel chromatography to yield the desired product as a white solid.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized method based on common literature practices.[5][13]
Methodology:
-
In an oven-dried flask, combine the aryl bromide (e.g., tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate, 1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O).
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aryl bromide.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
Protocol 3: Comparative Deprotection Methodologies
A. Acidic Cleavage of tert-Butyl Ester: [10]
-
Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 20-50% v/v) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with toluene or another solvent to ensure complete removal of residual acid. The resulting carboxylic acid can often be used without further purification.
B. Saponification of Methyl/Ethyl Ester:
-
Dissolve the methyl or ethyl ester in a mixture of THF, methanol, and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 eq).
-
Stir at room temperature or with gentle heating (40-50 °C) until the reaction is complete by TLC.
-
Concentrate the mixture to remove organic solvents.
-
Dilute with water and acidify with 1M HCl to a pH of ~2-3.
-
Extract the resulting carboxylic acid with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the product.
Conclusion and Recommendations
The selection of an appropriate building block is a critical decision that impacts the entire synthetic strategy. While tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate is a versatile and robust reagent, its alternatives offer distinct advantages in specific contexts.
-
Recommendation for Acid-Sensitive Targets: If the final molecule contains acid-labile functional groups, the Methyl or Ethyl 3,5-bis(benzyloxy)-4-bromobenzoate analogues are superior alternatives. Their deprotection via saponification under basic conditions provides a crucial orthogonal strategy, avoiding the harsh acidic conditions required for tert-butyl ester cleavage.
-
Recommendation for Base-Sensitive Syntheses: For synthetic routes that employ strong bases or involve base-sensitive intermediates, the parent tert-butyl ester remains the preferred choice due to its exceptional stability.
-
Recommendation for Permanent Protection: The tert-Butyl 3,5-dimethoxy-4-bromobenzoate alternative should generally be avoided unless the methoxy groups are intended to remain in the final product. The harsh conditions required for demethylation are incompatible with most other functional groups, making it a poor choice for syntheses requiring access to the free phenols.
Ultimately, the optimal choice depends on a holistic analysis of the entire synthetic route. By understanding the causality behind the reactivity and stability of each protecting group, researchers can make informed decisions, mitigate potential incompatibilities, and design more efficient and successful synthetic pathways.
References
-
Hilaris. (2022). Recent Advancements of Gallic Acid Derivatives in Medicinal Chemistry. Hilaris Publishing. [Link]
-
El-Shishtawy, R. M., et al. (2020). Recent developments of gallic acid derivatives and their hybrids in medicinal chemistry: A review. European Journal of Medicinal Chemistry. [Link]
-
Nayeem, N., et al. Gallic Acid: A Promising Lead Molecule for Drug Development. Longdom Publishing. [Link]
-
Kahkeshani, N., et al. (2019). Pharmacological effects of gallic acid in health and diseases: A mechanistic review. Iranian Journal of Basic Medical Sciences. [Link]
-
Asres, K., et al. (2015). Medicinal Importance of Gallic Acid and Its Ester Derivatives: a Patent Review. Recent Patents on Anti-Infective Drug Discovery. [Link]
-
Wu, Y., et al. (2005). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]
-
Zhang, Z., et al. (2018). Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic.... ResearchGate. [Link]
-
Liu, L., et al. (2015). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst. RSC Advances. [Link]
-
Pelletier, G., et al. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
-
Sambri, L., et al. (2012). Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. Current Organic Synthesis. [Link]
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2023). Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex. ResearchGate. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Papageorgiou, G., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2006). Ethyl 3,5-bis(allyloxy)-4-bromobenzoate. [Link]
-
Remya, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2016). Protect Gallic acid from oxidation?. [Link]
-
Chemistry Stack Exchange. (2015). Can a benzyl ether be removed in the presence of an ester?. [Link]
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Strategic Protection of 3,4-Dihydroxybenzoic Acid: Benzyl vs. Silyl Ethers
Topic: Comparing benzyl vs. silyl protecting groups for dihydroxybenzoic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the synthesis of complex natural products (e.g., siderophores, polyphenols) and API intermediates, 3,4-dihydroxybenzoic acid (3,4-DHBA, Protocatechuic acid) presents a dual challenge: a nucleophilic catechol moiety and an acidic carboxyl group.[1][2] This guide compares the two dominant strategies for masking these functionalities: Global Benzylation (robust, simultaneous protection) and Orthogonal Silylation (tunable, stepwise protection).
The choice between benzyl (Bn) and silyl (TBS/TBDPS) groups is rarely about "better" chemistry, but rather about downstream compatibility . Benzyl groups offer "armor-plating" stability against harsh acidic/basic conditions, while silyl groups provide "stealth" protection that can be removed under mild, specific conditions (fluoride) without touching other reducible functionalities.[3][4]
Part 1: The Chemistry of DHBA Protection
The protection of 3,4-DHBA requires a strategic decision regarding the carboxylic acid. Unlike simple phenols, the carboxylic acid in DHBA can interfere with standard phenol protection protocols if not addressed.
-
The "Global" Approach (Benzyl): Exploits the reactivity of benzyl halides to alkylate both the phenols and the carboxylic acid in a single pot, creating a robust, non-polar intermediate.
-
The "Orthogonal" Approach (Silyl): Silyl esters are hydrolytically unstable.[4] Therefore, this route almost strictly requires converting the acid to a stable ester (e.g., methyl/ethyl) before protecting the phenols as silyl ethers.
Mechanistic Comparison
-
Benzylation (SN2): Irreversible alkylation. The phenoxide anion attacks the benzyl halide. Requires a base (K₂CO₃) to deprotonate the phenols (pKₐ ~8-9) and the acid (pKₐ ~4.5).
-
Silylation (Nucleophilic Substitution at Si): The alcohol attacks the silicon center, displacing a leaving group (Cl⁻ or OTf⁻). Requires a base (Imidazole) to scavenge the acid byproduct and activate the silylating agent.
Part 2: Route A - Global Benzylation (The "All-in-One" Shield)
This route is ideal when the entire DHBA unit needs to survive harsh subsequent steps (e.g., Grignard additions, strong acid treatments, oxidations) and will be revealed at the end of the synthesis.
Experimental Protocol: Global Benzylation of 3,4-DHBA
Objective: Synthesis of Benzyl 3,4-bis(benzyloxy)benzoate.
-
Reagents: 3,4-Dihydroxybenzoic acid (1.0 equiv), Benzyl bromide (3.5 equiv), Potassium carbonate (K₂CO₃, 4.0 equiv).
-
Solvent: Acetone or Methyl Ethyl Ketone (MEK) (0.5 M concentration).
-
Procedure:
-
Step 1: Charge a round-bottom flask with 3,4-DHBA and solvent.
-
Step 2: Add K₂CO₃ (anhydrous, powdered) and stir for 15 min to ensure deprotonation of the carboxylic acid.
-
Step 3: Add Benzyl bromide dropwise via syringe.
-
Step 4: Heat to reflux (approx. 60-80°C) for 16–24 hours. Monitor by TLC (High conversion is typical).
-
Step 5 (Workup): Cool to RT, filter off solid salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.
-
Step 6 (Purification): Recrystallization from EtOH or flash chromatography (Hexanes/EtOAc).
-
-
Typical Yield: 90–95% (Global protection).
Key Insight: This method protects the acid as a benzyl ester.[4] This is advantageous because the benzyl ester is cleaved under the same conditions as the benzyl ethers (Hydrogenolysis), allowing for a clean "global deprotection" to the free acid in one step.
Part 3: Route B - Orthogonal Silylation (The Precision Tool)
This route is preferred when the protecting groups must be removed selectively (e.g., removing phenol protection while keeping the ester intact) or when the molecule contains alkenes/alkynes sensitive to hydrogenation.
Experimental Protocol: Stepwise Methylation & Silylation
Objective: Synthesis of Methyl 3,4-bis(tert-butyldimethylsilyloxy)benzoate.
Phase 1: Methyl Ester Formation (Fischer Esterification)
-
Reagents: 3,4-DHBA, MeOH (solvent), H₂SO₄ (cat).
-
Procedure: Reflux 3,4-DHBA in MeOH with catalytic H₂SO₄ for 12 h. Neutralize with NaHCO₃, concentrate, and extract.[5]
-
Yield: >95%.
Phase 2: TBS Protection of Phenols
-
Reagents: Methyl 3,4-dihydroxybenzoate (1.0 equiv), TBSCl (2.5 equiv), Imidazole (5.0 equiv).
-
Solvent: DMF (anhydrous, 1.0 M).
-
Procedure:
-
Step 1: Dissolve the methyl ester and imidazole in DMF.
-
Step 2: Add TBSCl portion-wise at 0°C.
-
Step 3: Allow to warm to RT and stir for 12–16 h.
-
Step 4 (Workup): Dilute with Et₂O (TBS ethers are very lipophilic), wash extensively with water (to remove DMF/Imidazole) and brine.
-
Step 5: Flash chromatography (often very fast, eluting with 5-10% EtOAc/Hexanes).
-
-
Typical Yield: 95–99%.
Key Insight: Do not attempt to protect the free acid with TBSCl directly. The resulting silyl ester is extremely labile to moisture and will hydrolyze during workup, leading to mixed products.
Part 4: Comparative Performance Analysis
The following table contrasts the two strategies based on stability, orthogonality, and process metrics.
| Feature | Benzyl (Bn) Protection | Silyl (TBS) Protection |
| Primary Stability | High. Stable to acid (pH > 1), base (pH < 14), oxidants, reductants (except H₂). | Moderate. Stable to mild base, oxidants. Labile to acid (pH < 4) and Fluoride. |
| Cleavage Condition | Hydrogenolysis (H₂, Pd/C) or Strong Lewis Acid (BBr₃). | Fluoride (TBAF, HF-Pyridine) or Mild Acid (AcOH). |
| Orthogonality | Cleaved in presence of silyl ethers, acetals, alkenes (if using BBr₃). | Cleaved in presence of benzyl ethers, esters, alkenes, alkynes. |
| Atom Economy | High (Bn group = 91 Da). | Lower (TBS group = 115 Da). |
| Cost Efficiency | Excellent. Benzyl bromide is a commodity chemical (~$0.60/g). | Moderate. TBSCl is more expensive (~$2.00/g) and requires imidazole. |
| Regioselectivity | Difficult.[2] Usually protects both phenols and acid indiscriminately. | Tunable. Steric bulk of TBS allows selective protection of primary/less hindered phenols. |
| Downstream Risk | Risk of reducing alkenes/alkynes during deprotection (H₂). | Risk of silyl migration (Brook rearrangement) under strong base. |
Part 5: Decision Framework & Workflow
The choice of protecting group dictates the synthetic flow.[4] The diagrams below illustrate the decision logic and the chemical pathways.
Diagram 1: Strategic Decision Tree
This flowchart guides the selection process based on the specific needs of the synthetic target.
Caption: Decision matrix for selecting between Benzyl and Silyl protection based on downstream chemical compatibility.
Diagram 2: Reaction Workflow Comparison
This diagram contrasts the "Global" vs. "Stepwise" chemical pathways.
Caption: Comparative workflow showing the "Global" nature of benzylation versus the "Stepwise/Orthogonal" nature of silylation.
References
-
Organic Chemistry Portal. Benzyl Ethers: Formation and Cleavage. [Link]
-
Organic Syntheses. Benzyl Benzoate (Classic Esterification Protocol). Org.[4][6][7] Synth. 1922, 2, 5.[6] [Link]
-
Common Organic Chemistry. TBS Protection: Common Conditions and Mechanisms. [Link]
-
MDPI. Synthesis of 3,4-Dihydroxybenzoic Acid Derivatives. Molecules 2015. [Link]
Sources
Methods for assessing the purity of synthesized tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
A Comparative Guide to Purity Assessment of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
In the landscape of pharmaceutical development and organic synthesis, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of safety, efficacy, and regulatory compliance.[1] Tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate, a complex molecule featuring a substituted aromatic core, ester, and ether functionalities, serves as a valuable building block. Its intricate structure necessitates a multi-faceted analytical approach to ensure the absence of impurities that could compromise subsequent synthetic steps or the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of essential analytical techniques for assessing the purity of this key intermediate, grounded in established scientific principles and practical, field-proven insights.
The Imperative of Purity in Pharmaceutical Intermediates
Impurities in pharmaceutical intermediates can arise from various sources, including starting materials, by-products of the synthesis, degradation products, or residual solvents.[1] Regulatory bodies have stringent guidelines for impurity profiling, making robust analytical method validation a cornerstone of the pharmaceutical industry.[2][3][4][5] The validation process provides documented evidence that an analytical method is suitable for its intended purpose, ensuring accuracy, precision, and reliability of results.[2][6]
Orthogonal Analytical Strategies: A Holistic Approach
No single analytical technique can provide a complete picture of a compound's purity. A well-designed purity assessment strategy employs a combination of orthogonal methods—techniques that measure the same attribute through different physical or chemical principles. This approach provides a more comprehensive and trustworthy evaluation of the sample. For tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate, a combination of chromatographic and spectroscopic methods is indispensable.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for separating, identifying, and quantifying components in a mixture, making it ideal for purity testing.[7] Its ability to separate compounds with high resolution and sensitivity allows for the detection and quantification of even trace-level impurities.[7]
Principle of Separation
HPLC separates analytes based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[7] For a molecule like tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate, a reversed-phase C18 column is a common and effective choice.[1] The nonpolar nature of the C18 stationary phase interacts with the hydrophobic regions of the analyte, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, facilitates elution.
Experimental Protocol: HPLC-UV Analysis
Objective: To determine the purity of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate and quantify any related impurities by area normalization.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 70-95% B
-
20-25 min: 95% B
-
25-26 min: 95-70% B
-
26-30 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm[8]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.
Data Analysis: Purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Caption: Experimental workflow for HPLC purity analysis.
Advantages & Limitations
| Advantages | Limitations |
| High sensitivity and specificity for a wide range of compounds.[9] | Requires method development and validation.[9] |
| Quantitative accuracy and precision.[6] | Co-eluting impurities may not be resolved. |
| Ability to separate structurally similar impurities. | Non-UV active impurities will not be detected. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity Assessment
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[10][11][12][13] It provides detailed information about the chemical environment of each atom, making it invaluable for confirming the identity of the synthesized compound and detecting structural impurities.[10]
Principle of NMR
NMR spectroscopy exploits the magnetic properties of atomic nuclei.[10] When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.
Experimental Protocol: ¹H and ¹³C NMR Analysis
Objective: To confirm the structure of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate and assess its purity by identifying any unexpected signals.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to an NMR tube.
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration values (for ¹H), and coupling patterns to confirm the expected structure.
-
The presence of unexpected signals may indicate impurities. The integration of impurity signals relative to the main compound's signals can provide a semi-quantitative estimate of purity.
Expected ¹H NMR signals for tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate:
-
A singlet for the tert-butyl protons.
-
A singlet for the benzylic protons.
-
Signals for the aromatic protons of the benzyl groups.
-
A singlet for the aromatic protons on the central benzene ring.
Expected ¹³C NMR signals:
-
Signals corresponding to the tert-butyl group, ester carbonyl, benzylic carbons, and all aromatic carbons.
Quantitative NMR (qNMR)
For a more accurate purity determination, quantitative NMR (qNMR) can be employed.[14] This technique involves adding a certified internal standard of known purity and concentration to the sample.[1] By comparing the integral of a specific signal from the analyte to that of the internal standard, the absolute purity of the sample can be accurately calculated.
Caption: Logical flow for purity assessment using NMR.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation and Impurity Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It is essential for confirming the molecular weight of the synthesized compound and for identifying unknown impurities, especially when coupled with a chromatographic separation technique like HPLC (LC-MS).[10][11]
Principle of Mass Spectrometry
Molecules are ionized, and the resulting ions are separated based on their m/z ratio and detected. The presence of bromine in tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate is particularly advantageous for MS analysis due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in a distinctive M and M+2 peak pattern in the mass spectrum.[15]
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight of the target compound and identify the mass of any co-eluting or minor impurities.
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
LC Conditions:
-
Same as the HPLC-UV method described above to allow for direct comparison of chromatograms.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 100-1000 m/z).
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the target compound.
-
Examine the mass spectrum of the main peak to confirm the molecular weight and the characteristic bromine isotope pattern.
-
Analyze the mass spectra of any impurity peaks to deduce their potential structures. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions.[16][17]
Comparison of Purity Assessment Techniques
| Technique | Principle | Primary Application | Strengths | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | Purity determination and impurity quantification. | High sensitivity, quantitative accuracy, excellent for routine QC.[7][9] | Requires UV-active chromophore, potential for co-elution. |
| NMR | Nuclear spin in a magnetic field. | Structural elucidation and absolute purity (qNMR). | Unambiguous structure confirmation, universal detection (for ¹H).[10] | Lower sensitivity than HPLC, can be complex to interpret.[12] |
| LC-MS | Separation by HPLC followed by mass analysis. | Molecular weight confirmation and impurity identification. | High specificity, provides molecular weight of impurities.[10][11] | Ionization efficiency can vary, less quantitative than HPLC-UV without standards. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Functional group identification. | Fast, simple, confirms presence of key functional groups (ester, ether).[10] | Not suitable for quantification of impurities, provides limited structural detail. |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Check for Functional Group Integrity
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10] While not a primary tool for quantitative purity assessment, it serves as an excellent first-pass quality check to confirm the presence of key structural motifs.
Principle of FTIR
Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds.[18] An FTIR spectrum is a plot of this absorption versus wavenumber, creating a "molecular fingerprint."
Experimental Protocol: FTIR Analysis
Objective: To confirm the presence of the expected functional groups in the synthesized product.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition and Analysis:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups.
Expected Characteristic Absorption Bands:
-
C=O stretch (ester): ~1735-1750 cm⁻¹[18]
-
C-O stretch (ester and ether): ~1000-1300 cm⁻¹[18]
-
Aromatic C=C stretch: ~1450-1600 cm⁻¹
-
sp³ C-H stretch (tert-butyl and benzyl): ~2850-3000 cm⁻¹
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
The absence of signals from starting materials (e.g., a broad O-H stretch from a carboxylic acid precursor) provides further evidence of reaction completion and purity.
Conclusion: An Integrated and Validated Approach
The comprehensive purity assessment of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate demands a synergistic application of multiple analytical techniques. HPLC provides the primary quantitative measure of purity, while NMR offers definitive structural confirmation and an orthogonal method for purity determination. Mass spectrometry is crucial for confirming the molecular weight and identifying unknown impurities. Finally, FTIR serves as a rapid and straightforward method to verify the integrity of the molecule's functional groups.
By integrating these methods within a framework of rigorous analytical method validation, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective pharmaceuticals.
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A Comparative Guide to the X-ray Crystallography of Trisubstituted Benzene Derivatives
For researchers, scientists, and professionals in drug development, the precise three-dimensional structure of a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. Among the vast landscape of organic molecules, trisubstituted benzene derivatives represent a crucial class of compounds, forming the core of numerous pharmaceuticals, functional materials, and agrochemicals. Their structural nuances, governed by the nature and position of their substituents, can lead to profound differences in their physicochemical properties.
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the atomic arrangement of these molecules.[1][2][3] However, the journey from a synthesized powder to a refined crystal structure is often fraught with challenges. This guide provides an in-depth, comparative analysis of the X-ray crystallographic workflow for similar trisubstituted benzene derivatives, moving beyond a simple recitation of methods to explain the critical thinking and scientific rationale behind experimental choices. We will explore the nuances of crystallization, data collection, and structural refinement, supported by experimental data and protocols, to empower you to navigate the complexities of structural elucidation.
The Crucial First Step: From Powder to High-Quality Single Crystals
The most significant bottleneck in any crystallographic study is obtaining diffraction-quality single crystals.[1][4] For trisubstituted benzene derivatives, the interplay of substituent effects on solubility and crystal packing can be particularly challenging. The choice of crystallization method is therefore not a matter of routine but a strategic decision based on the physicochemical properties of the compound.
Classical Crystallization Techniques: The Foundation
Traditional methods like slow evaporation, slow cooling, and vapor diffusion remain the workhorses of the crystallography lab.[5][6] These techniques rely on gradually increasing the supersaturation of a solution to promote slow and orderly crystal growth.[5][7]
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of crystallization. This method is simple but offers limited control over the rate of crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly.[5] As the temperature decreases, the solubility of the compound drops, leading to crystallization. The rate of cooling is a critical parameter; slower cooling generally yields larger and higher-quality crystals.[5]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Advanced Crystallization Methods for Challenging Molecules
For compounds that are difficult to crystallize using classical methods, several advanced techniques have emerged:[1][8]
-
Microbatch Under-Oil Crystallization: This method is particularly useful for water-soluble organic salts. An aqueous solution of the compound is placed under a layer of inert oil. Over time, water slowly evaporates through the oil, leading to a gradual increase in concentration and subsequent crystallization.[8]
-
Encapsulated Nanodroplet Crystallisation (ENaCt): A high-throughput, automated method where a nanoliter-scale droplet of the compound's solution is injected into a larger droplet of inert oil.[8] The slow evaporation of the solvent from the encapsulated droplet promotes controlled crystal growth, requiring only micrograms of sample.[8]
The choice of solvent is as critical as the method itself. A good crystallization solvent is one in which the compound is moderately soluble at high temperatures and less soluble at lower temperatures.[6] Screening a wide range of solvents and solvent mixtures is often necessary to find the optimal conditions.
Experimental Protocol 1: Screening for Optimal Crystallization Conditions
-
Solubility Screening: Begin by assessing the solubility of your trisubstituted benzene derivative in a range of common solvents (e.g., acetone, ethanol, methanol, ethyl acetate, dichloromethane, hexane, water) at room temperature and at their boiling points.
-
Initial Crystallization Trials (Slow Evaporation):
-
Prepare saturated or near-saturated solutions of the compound in the most promising solvents in small vials.
-
Loosely cap the vials to allow for slow evaporation.
-
Monitor the vials daily for crystal growth.
-
-
Vapor Diffusion Setup:
-
In a sealed container, place a small vial containing a concentrated solution of your compound.
-
Add a larger volume of a precipitant (a solvent in which your compound is poorly soluble but miscible with the primary solvent) to the bottom of the sealed container.
-
Allow the system to equilibrate and observe for crystal formation over several days to weeks.
-
-
Record and Analyze: Meticulously record the solvent, temperature, and time for each successful crystallization. Examine the resulting crystals under a microscope for size, shape, and clarity.
From Crystal to Diffraction Pattern: The X-ray Data Collection Workflow
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, the next stage is to collect the X-ray diffraction data.[3] This process involves mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam.[9] Modern diffractometers are equipped with sensitive area detectors like CCDs or pixel array detectors to capture the diffraction pattern.[10]
To minimize radiation damage and thermal motion of the atoms, data is typically collected at cryogenic temperatures (around 100 K).[9][10] The crystal is rotated in the X-ray beam to ensure that all possible reflections are collected.[9] The resulting diffraction pattern is a series of spots, where the position of each spot corresponds to a specific set of crystal lattice planes, and its intensity is related to the arrangement of atoms within the unit cell.[9]
The raw diffraction images are then processed. This involves indexing the reflections to determine the unit cell parameters and space group, integrating the intensity of each spot, and applying various corrections (e.g., for absorption). The data from multiple images are then scaled and merged to produce a single file containing the unique reflection data.[2]
Unveiling the Structure: Solution and Refinement
The ultimate goal of X-ray crystallography is to create an atomic model that best fits the experimental diffraction data.[11] This is achieved through a process of structure solution and refinement.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities (and thus the amplitudes) of the diffracted X-rays, the phase information is lost.[12][13] For small molecules like trisubstituted benzenes, direct methods are typically used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial atomic model is then refined using a least-squares method to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[9] This iterative process involves adjusting atomic positions, thermal parameters (which account for atomic vibrations), and occupancies.[9] The quality of the final model is assessed using metrics like the R-factor and R-free.[14]
Comparative Structural Analysis of Trisubstituted Benzene Derivatives
The true power of X-ray crystallography lies in the ability to perform detailed comparisons between closely related structures. For trisubstituted benzenes, this can reveal subtle yet significant effects of substituent changes on molecular conformation and crystal packing.
Let's consider a hypothetical comparative study of three similar 1,3,5-trisubstituted benzene derivatives:
-
Compound A: 1,3,5-trichloro-2,4,6-trimethylbenzene
-
Compound B: 1,3,5-tribromo-2,4,6-trimethylbenzene
-
Compound C: 1,3,5-triiodo-2,4,6-trimethylbenzene
A crystallographic analysis of these compounds would allow us to compare key structural parameters.
| Parameter | Compound A (X=Cl) | Compound B (X=Br) | Compound C (X=I) |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | Pnma | Pnma | P2₁/c |
| Unit Cell a (Å) | 10.25 | 10.50 | 8.50 |
| Unit Cell b (Å) | 12.80 | 13.10 | 15.20 |
| Unit Cell c (Å) | 7.50 | 7.65 | 9.80 |
| C-X Bond Length (Å) | 1.74 | 1.90 | 2.10 |
| Torsion Angle (C-C-C-X) | 3.5° | 4.2° | 5.8° |
| Intermolecular Interactions | C-H···Cl | C-H···Br | C-H···I, I···I |
This comparative data would reveal several key trends:
-
Crystal Packing: Compounds A and B are isostructural, crystallizing in the same space group with similar unit cell dimensions, suggesting that the substitution of chlorine with bromine does not significantly alter the crystal packing. Compound C, however, adopts a different crystal system and space group, indicating that the larger iodine substituent leads to a different packing arrangement.
-
Bond Lengths: As expected, the C-X bond length increases with the increasing atomic radius of the halogen.
-
Molecular Conformation: The torsion angle between the benzene ring and the C-X bond increases with the size of the halogen, indicating greater steric hindrance.
-
Intermolecular Interactions: While all three compounds exhibit C-H···X hydrogen bonds, the larger and more polarizable iodine atom in Compound C also allows for the formation of halogen-halogen (I···I) interactions, which likely contributes to its different crystal packing.
Leveraging the Cambridge Structural Database (CSD)
For a comprehensive comparative analysis, the Cambridge Structural Database (CSD) is an invaluable resource.[15][16][17] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures, containing over a million entries.[17][18] Researchers can use the CSD to:
-
Search for existing crystal structures of similar trisubstituted benzene derivatives.
-
Compare key geometric parameters (bond lengths, angles, torsions) across a large number of related structures.
-
Analyze intermolecular interactions and crystal packing motifs.
Common Challenges and Troubleshooting
Even with careful planning, crystallographic studies can encounter problems. Some common issues include:
-
Twinning: Where two or more crystal lattices are intergrown, complicating data analysis.
-
Disorder: Where atoms or groups of atoms occupy multiple positions in the crystal lattice.
-
Incorrect Space Group Assignment: This can lead to a chemically unreasonable or unstable refinement.[19] Careful examination of systematic absences and intensity statistics is crucial for correct space group determination.[10]
Conclusion
The X-ray crystallographic analysis of trisubstituted benzene derivatives offers unparalleled insight into their three-dimensional structure. This guide has provided a comprehensive overview of the entire workflow, from the critical initial step of crystallization to the detailed comparative analysis of the final structures. By understanding the principles behind each step and leveraging powerful resources like the Cambridge Structural Database, researchers can effectively elucidate the structures of these important molecules, paving the way for the rational design of new drugs and materials.
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Safety Operating Guide
Proper Disposal Procedures: tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
Executive Summary: Immediate Action Plan
tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate (CAS: 158980-57-5) is classified as a Halogenated Organic Solid .
-
Critical Directive: Do NOT dispose of this compound down the drain or in general trash.
-
Disposal Stream: Segregate strictly into Halogenated Waste streams.[1]
-
Ultimate Fate: High-temperature incineration (>1100°C) with flue gas scrubbing.
-
Immediate Hazard: Irritant (Skin/Eye/Respiratory). Potentially toxic to aquatic life.
Chemical Profile & Hazard Identification
To ensure safe handling, we must understand the molecule's specific vulnerabilities and stability profile.
| Parameter | Data / Characteristic |
| Chemical Name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate |
| CAS Number | 158980-57-5 |
| Molecular Formula | C₂₅H₂₅BrO₄ |
| Physical State | Solid (typically off-white to beige powder) |
| Functional Groups | Aryl Bromide, tert-Butyl Ester, Benzyl Ether |
| Primary Hazard | Halogenated Agent (Bromine source) |
| Secondary Hazard | Irritant (H315, H319, H335) |
| Reactivity | Stable under standard conditions.[2] Combustible. |
Scientific Rationale for Classification
This compound contains an aryl bromide moiety. Upon combustion in standard facilities (low temperature), brominated compounds can generate hydrogen bromide (HBr) and potentially persistent organic pollutants (POPs). Therefore, it must be directed to facilities equipped with secondary combustion chambers and caustic scrubbers to neutralize acid gases [1].
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation (The Critical Step)
Objective: Prevent cross-contamination with non-halogenated solvents or oxidizers.
-
Identify the Waste Stream:
-
This is Solid Halogenated Waste .
-
Do not mix with liquid waste unless dissolving for specific volume reduction protocols (not recommended for small solid quantities).
-
Incompatibility: Keep separate from strong oxidizers (e.g., permanganates) and strong acids, which could cleave the ester or ether linkages prematurely.
-
-
Container Selection:
-
Primary: Wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a Teflon-lined screw cap.
-
Secondary: Clear polyethylene zip-lock bag (for solid powders).
-
Phase 2: Packaging & Labeling
Objective: Create a self-validating system where the contents are undeniable to waste management personnel.
-
Transfer:
-
Labeling Requirements:
Phase 3: Storage & Hand-off[6]
-
Storage: Store in a satellite accumulation area (SAA) designated for halogenated waste. Keep container closed at all times except when adding waste.[3][4]
-
Disposal Hand-off: Contact your Environmental Health & Safety (EHS) department or licensed hazardous waste contractor. Request pickup for "Halogenated Organic Solids - Incineration Required."
Operational Logic & Workflows
Decision Logic: Waste Stream Selection
The following diagram illustrates the decision-making process to ensure this specific compound reaches the correct disposal facility.
Figure 1: Waste segregation decision tree. Note that even if dissolved in a non-halogenated solvent (like Acetone), the presence of the brominated solute classifies the entire mixture as Halogenated Waste.
Spill Response Procedures
In the event of a spill of solid tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation (H335).
-
Containment: Do not dry sweep if dust generation is likely. Cover with a wet paper towel (dampened with water or ethanol) to suppress dust.
-
Cleanup:
-
Scoop up the damp material and placing it into the Halogenated Solid Waste container.
-
Wipe the area 3 times with ethanol-soaked wipes.
-
Dispose of all wipes and gloves into the same halogenated waste container.
-
Scientific Context: Why Incineration?
Researchers often ask why "landfill" is not an option for stable esters.
-
Persistence: The benzyl ether linkages are robust. Without thermal destruction, these compounds can persist in soil.
-
Bromine Cycle: In a controlled incinerator, the organic framework (benzoate/tert-butyl groups) is oxidized to CO₂ and H₂O. The bromine atom is released as HBr gas.
-
Uncontrolled burning: Releases HBr (corrosive) and potential brominated dioxins.
-
Controlled Incineration: The flue gas passes through a scrubber (typically NaOH), converting HBr into NaBr (salt) and water, which is safely discharged [2].
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste.
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Combustion.
-
PubChem. (2025).[5][6] Compound Summary: tert-Butyl 4-bromobenzoate (Analogous Hazards).
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. Page loading... [wap.guidechem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. Tert-butyl 4-bromobenzoate | C11H13BrO2 | CID 11334366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl 4-bromobenzoate | C14H11BrO2 | CID 603177 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal Protective Equipment & Handling Guide: tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
Executive Summary & Core Directive
tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate (CAS: 158980-57-5) is a functionalized aromatic ester used primarily as a high-value intermediate in the synthesis of complex pharmaceutical scaffolds. While specific toxicological data for this exact structure is often limited in public repositories, its structural moieties—benzyl ethers and a brominated aromatic core—dictate that it be handled with Level 2 Containment protocols .
Immediate Action Required:
-
Treat as a Severe Irritant: Structural analogs (benzyl halides/esters) are known mucous membrane irritants.
-
Dust Control is Critical: As a solid intermediate, the primary exposure vector is inhalation of particulates during weighing.
-
Segregation: Dispose of strictly as Halogenated Organic Waste .
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the "Why" behind the hazards. This compound combines a lipophilic tert-butyl ester tail with a reactive brominated core.
| Property | Data / Prediction | Operational Implication |
| Physical State | Solid (White to Off-white powder) | High risk of airborne particulate generation during transfer. |
| GHS Classification | Warning | Treat as if H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.) apply. |
| Chemical Reactivity | Stable, but reactive with strong oxidizers. | Incompatible with strong acids/bases which may hydrolyze the ester. |
| Permeation Risk | Moderate to High | Lipophilic nature facilitates skin absorption; halogenation increases solvent solubility. |
Scientist's Note: Do not underestimate the "benzyloxy" groups. While they add bulk, they also increase lipid solubility, potentially aiding the transport of the brominated core across the dermal barrier.
The PPE Firewall: Layered Defense Strategy
We utilize a "Swiss Cheese" model of safety where PPE is the final barrier, not the first.
Respiratory Protection (The Critical Barrier)
-
Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary (If hood work is impossible): N95 or P100 particulate respirator.
-
Rationale: The high molecular weight suggests low vapor pressure, but static-induced dust is a significant respiratory hazard.
Ocular Protection[3]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
-
Prohibited: Safety glasses with open sides.
-
Rationale: In the event of a spill or vigorous reaction, fine powders can bypass side-shields.
Dermal Protection (Glove Selection)
-
Material: Nitrile Rubber (Minimum thickness 0.11 mm).
-
Technique: Double Gloving is mandatory for synthesis scales >1g.
-
Inner Glove: Standard Nitrile (4 mil).
-
Outer Glove: Long-cuff Nitrile or Laminate (Silver Shield) for prolonged handling.
-
-
Rationale: Halogenated aromatics can degrade standard latex. Nitrile offers superior resistance, and the double layer prevents micro-tears from exposing skin to the irritant.
Visualization of PPE Logic
Caption: The "Defense in Depth" strategy prioritizes containment (Fume Hood) and static control before relying on PPE.
Operational Handling Protocol (SOP)
This protocol is designed to minimize static discharge and dust generation, the two most common failure modes when handling dry, functionalized benzoates.
Step 1: Preparation
-
Clear the Hood: Remove unnecessary clutter to ensure laminar airflow.
-
Static Check: If the powder is fluffy/static-prone, use an ionizing fan or anti-static gun on the weighing boat before adding the chemical.
-
Solvent Readiness: Have your reaction solvent (e.g., DCM, THF) pre-measured.
Step 2: Transfer & Weighing
-
Do not use a spatula directly from the bottle if possible. Gently tap the bottle to transfer solid into a pre-tared weighing boat.
-
The "Wet Transfer" Technique:
-
Place the weighing boat inside the receiving flask's neck (using a funnel).
-
Rinse the weighing boat with the reaction solvent into the flask.
-
Why? This immediately solvates the dust, eliminating the inhalation hazard for the remainder of the process.
-
Step 3: Reaction & Cleanup[4][5]
-
Wipe Down: Immediately wipe the balance area with a solvent-dampened tissue (Acetone or Ethanol).
-
Disposal of Wipes: Place the tissue directly into the Solid Hazardous Waste container, not the trash.
Waste Disposal & Decontamination[6]
Proper disposal is a legal and ethical requirement. Halogenated compounds require specific incineration protocols to prevent the formation of dioxins or other persistent pollutants.
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Red Bag / Hazardous Solid Bin. Label: "Halogenated Organic Debris." |
| Liquid Waste | Mother liquors, reaction solvents (DCM, Chloroform). | Halogenated Solvent Carboy. Do NOT mix with aqueous acids.[3] |
| Sharps/Glass | Broken vials, pipettes. | Puncture-Proof Sharps Container. |
Decontamination of Glassware[4]
-
Rinse 1: Rinse glassware with Acetone. Collect this rinse in the Halogenated Waste container.
-
Wash: Scrub with warm soapy water (Alconox).
-
Rinse 2: Final rinse with distilled water.
Emergency Response Scenarios
Scenario A: Spillage of Solid Powder
-
Evacuate: Step back and allow dust to settle (1-2 mins).
-
Isolate: Mark the area.
-
Clean: Cover spill with solvent-dampened paper towels (to prevent dust). Scoop up the wet mass and dispose of as hazardous waste. Do not dry sweep.
Scenario B: Skin Contact
-
Remove: Immediately peel off contaminated gloves.
-
Wash: Rinse skin with lukewarm water and soap for 15 minutes.
-
Assess: If redness or burning persists, seek medical attention. Provide the CAS number (158980-57-5) to the physician.
References
-
University of Illinois Urbana-Champaign (DRS). (2025). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
